(S)-tert-butyl 3-hydroxypent-4-enoate: A Versatile Chiral Synthon in Asymmetric Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (S)-tert-butyl 3-hydroxypent-4-enoate is a high-value chiral building block that has gained significant traction in mod...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-tert-butyl 3-hydroxypent-4-enoate is a high-value chiral building block that has gained significant traction in modern organic synthesis. Its trifunctional nature, comprising a stereodefined secondary alcohol, a terminal olefin, and a sterically hindered ester, provides a rich platform for the stereocontrolled construction of complex molecular architectures. This guide provides an in-depth analysis of the synthesis of this synthon, explores the strategic application of its functional groups in chiral synthesis, and offers detailed protocols for its preparation and use. We aim to equip researchers and drug development professionals with the technical insights required to effectively leverage this compound in their synthetic campaigns.
Introduction: The Strategic Value of a Trifunctional Chiral Building Block
In the landscape of chiral synthesis, the efficiency of a synthetic route is often dictated by the strategic choice of starting materials. Chiral building blocks, or "synthons," that embed multiple, orthogonally reactive functional groups into a single, stereochemically defined molecule are exceptionally powerful. (S)-tert-butyl 3-hydroxypent-4-enoate stands out as a prime example of such a synthon.
Enantioenriched β-hydroxy esters are foundational precursors for a wide array of biologically active compounds and natural products, including widely prescribed statin drugs.[1][2] The title compound offers three distinct points for chemical modification:
The (S)-Configured Secondary Alcohol: This serves as a key stereocenter, guiding the stereochemical outcome of subsequent transformations. It can be protected, inverted, or oxidized as needed.
The Terminal Vinyl Group: A versatile functional "handle," the vinyl group is amenable to a vast range of transformations, including oxidative cleavage, epoxidation, dihydroxylation, hydrogenation, and various cross-coupling reactions.[3]
The tert-Butyl Ester: This group provides robust protection for the carboxylic acid functionality. Its steric bulk prevents unwanted side reactions, such as lactonization, and its selective removal under specific acidic conditions leaves other acid-labile groups in a complex molecule intact.[4]
This guide will delve into the practical aspects of utilizing this synthon, moving from its efficient synthesis to its strategic deployment in complex molecule construction.
Physicochemical and Structural Properties
A clear understanding of the molecule's properties is paramount for its effective handling and application in synthesis.
Caption: Chemical structure of the title compound.
The utility of (S)-tert-butyl 3-hydroxypent-4-enoate is entirely dependent on its enantiomeric purity. Therefore, its synthesis must be highly stereocontrolled. Two primary strategies dominate: biocatalytic desymmetrization and asymmetric chemical synthesis.
Biocatalytic Asymmetric Reduction
Biocatalysis has emerged as a green, efficient, and highly selective method for producing chiral alcohols.[7] The synthesis of the title compound is ideally suited for the use of ketoreductases (KREDs), which catalyze the asymmetric reduction of the prochiral precursor, tert-butyl 3-oxopent-4-enoate.
The primary advantage of this approach is the exceptionally high enantiomeric excess (ee) that can be achieved, often exceeding 99%.[2] The causality behind this precision lies in the enzyme's active site, which is a finely tuned chiral environment that preferentially binds the substrate in an orientation leading to the (S)-alcohol. Modern enzyme engineering has produced a wide panel of KREDs, allowing for the selection of an optimal enzyme for a specific substrate and desired stereochemical outcome.[2]
Caption: Typical workflow for the biocatalytic synthesis of the title compound.
Asymmetric Chemical Synthesis
While biocatalysis is often preferred for its selectivity, chemical methods offer valuable alternatives.
Asymmetric Hydrogenation: The Noyori-type asymmetric hydrogenation of β-keto esters using chiral ruthenium-phosphine catalysts is a well-established and powerful technique for accessing chiral β-hydroxy esters with high enantioselectivity.[1] The choice of chiral ligand is critical and dictates the stereochemical outcome.
Aldol Reaction & Dynamic Kinetic Resolution (DKR): A one-pot tandem procedure combining an aldol reaction with a dynamic kinetic resolution can produce β-hydroxy acid derivatives with high enantiomeric purity (up to 99% ee).[8][9] This method avoids the need to pre-form a silyl enol ether and uses simple starting materials.[8] A ruthenium catalyst isomerizes the initially formed racemic β-hydroxy ester, while an enzyme (e.g., a lipase) selectively acylates one enantiomer, driving the equilibrium towards the desired product.[8]
Table 2: Comparison of Enantioselective Synthetic Routes
Can require longer reaction times, optimization of catalyst/enzyme compatibility.
Strategic Applications in Chiral Synthesis
The true power of (S)-tert-butyl 3-hydroxypent-4-enoate lies in the selective manipulation of its functional groups. The choice of which group to react first is a key strategic decision in the design of a synthetic route.
Stereochemical Divergence in Asymmetric Synthesis: A Comprehensive Guide to (S)- and (R)-tert-Butyl 3-Hydroxypent-4-Enoate Isomers
Executive Summary The enantiomers of tert-butyl 3-hydroxypent-4-enoate—specifically the (3S) and (3R) configurations—serve as highly versatile, chiral building blocks in modern organic synthesis and drug development. Des...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The enantiomers of tert-butyl 3-hydroxypent-4-enoate—specifically the (3S) and (3R) configurations—serve as highly versatile, chiral building blocks in modern organic synthesis and drug development. Despite sharing the identical molecular formula (C9H16O3), their distinct spatial arrangements dictate entirely divergent synthetic trajectories. The (S)-isomer is a critical precursor in the total synthesis of Largazole, a potent marine-derived histone deacetylase (HDAC) inhibitor[1]. Conversely, the (R)-isomer is the foundational pharmacophore scaffold for Vaborbactam, an FDA-approved cyclic boronic acid β-lactamase inhibitor[2]. This whitepaper delineates the structural profiling, enantioselective synthesis protocols, and application causality of these two isomers.
Structural and Chemical Profiling
The synthetic utility of tert-butyl 3-hydroxypent-4-enoate lies in its highly reactive, trifunctional nature:
Terminal Alkene: Provides a reactive site for cross-metathesis (e.g., via Grubbs' catalysts) or regioselective hydroboration[1][2].
Secondary Hydroxyl Group at C3: Establishes the stereocenter. It acts as a directing group for downstream stereoselective transformations and serves as a functional handle for macrolactonization or depsipeptide formation[3].
tert-Butyl Ester: Acts as a bulky, acid-labile protecting group. It provides sufficient steric hindrance to prevent unwanted nucleophilic attacks at the carbonyl during complex cross-metathesis reactions and is selectively cleaved under mild acidic conditions (e.g., TFA) without disrupting sensitive macrocyclic or alkene structures[1][4].
Table 1: Quantitative and Structural Comparison of Isomers
To achieve the high enantiomeric excess (ee) required for pharmaceutical synthesis, two primary methodologies are employed: Enzymatic Kinetic Resolution and Asymmetric Hydrogenation.
This highly scalable method utilizes Amano Lipase PS to resolve racemic tert-butyl 3-hydroxypent-4-enoate[1].
Causality & Mechanism: The lipase active site is spatially optimized to accommodate the (S)-enantiomer, selectively catalyzing its transesterification with vinyl acetate. Vinyl acetate is deliberately chosen as the acyl donor because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde and evaporates. This irreversible step drives the reaction to completion, yielding the (S)-acetate and leaving the (R)-alcohol unreacted[1].
Step-by-Step Methodology:
Preparation: Dissolve racemic (RS)-tert-butyl 3-hydroxypent-4-enoate in pentane to achieve a 0.3 M concentration[1].
Enzyme Addition: Sequentially add Amano Lipase PS (approx. 0.6 w/w relative to substrate), 4 Å molecular sieves (to absorb moisture and prevent ester hydrolysis), and 1.0 equivalent of vinyl acetate[1].
Incubation: Stir the suspension at 30 °C for 24 hours to ensure maximum kinetic resolution[1].
Filtration: Filter the mixture through a Celite pad to remove the enzyme and molecular sieves. Wash the solid cake with diethyl ether and concentrate the filtrate in vacuo[1].
Separation: Purify the residue via silica gel column chromatography (eluting with 10–20% ethyl acetate in hexanes). This successfully separates the highly non-polar (S)-tert-butyl 3-acetoxypent-4-enoate from the more polar (R)-tert-butyl 3-hydroxypent-4-enoate[1].
Hydrolysis: To recover the (S)-alcohol, treat the (S)-acetate with K2CO3 in anhydrous methanol at 0 °C for 30 minutes, followed by an aqueous workup[1].
Asymmetric Hydrogenation (Noyori Reduction)
Alternatively, direct asymmetric reduction of tert-butyl 3-oxopent-4-enoate can be achieved using RuCl2n. The bulky tert-butyl group enhances stereoselectivity by restricting the conformational flexibility of the substrate as it coordinates to the chiral ruthenium center, yielding the desired enantiomer with >95% ee.
Divergent Applications in Drug Development
The (S)-Isomer: Assembly of Largazole
Largazole is a marine depsipeptide that exhibits highly differential cytotoxicity, preferentially targeting cancer cells via Class I HDAC inhibition[3]. The (S)-isomer is the fundamental building block for the β-hydroxy acid segment of the 16-membered macrocycle[1][3].
Mechanistic Insight: The secondary hydroxyl group of the (S)-isomer is acylated to form the depsipeptide linkage, while the terminal alkene undergoes cross-metathesis with a protected thioester side chain. This thioester is crucial, as it acts as a prodrug; upon cellular entry, it is cleaved to release a free zinc-binding thiol that docks directly into the HDAC active site[3].
Fig 1. Workflow of Largazole synthesis utilizing the (S)-enantiomer as a core building block.
The (R)-Isomer: Synthesis of Vaborbactam
Vaborbactam is a non-β-lactam, cyclic boronic acid β-lactamase inhibitor used to combat carbapenem-resistant Enterobacteriaceae (CRE)[2]. The (R)-isomer provides the essential stereocenter and carbon backbone for the drug[2].
Mechanistic Insight: The pure (R)-enantiomer is protected with a TBS group, and its terminal alkene is subjected to regioselective hydroboration catalyzed by [Ir(COD)Cl]2 to form a pinacol boronate[2]. The boron atom mimics the carbonyl carbon of a β-lactam ring. Upon administration, the cyclic boronic acid forms a reversible covalent tetrahedral adduct with the catalytic serine residue of the β-lactamase, effectively neutralizing the enzyme[2].
Fig 2. Synthesis and mechanism of action of Vaborbactam from the (R)-enantiomer.
Procedure for asymmetric Reformatsky reaction to yield 3-hydroxypent-4-enoate
Application Note: Catalytic Asymmetric Reformatsky Reaction for the Synthesis of Enantioenriched 3-Hydroxypent-4-enoate Derivatives Target Audience: Researchers, synthetic chemists, and drug development professionals. In...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Catalytic Asymmetric Reformatsky Reaction for the Synthesis of Enantioenriched 3-Hydroxypent-4-enoate Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
The classical Reformatsky reaction, which involves the condensation of an α-haloester with a carbonyl compound using metallic zinc, is a cornerstone method for generating β-hydroxy esters[1]. However, achieving high enantioselectivity using heterogeneous zinc dust is notoriously difficult due to the unpredictable nature of the metal surface and background racemic background reactions.
Causality Behind Reagent Selection:
Why Me₂Zn over Zinc Dust? Me₂Zn allows for the formation of a soluble, highly defined chiral zinc complex when chelated with a chiral ligand. This homogeneous environment is essential for strict enantiofacial discrimination[4].
Why Ethyl Iodoacetate over Bromoacetate? In Me₂Zn-mediated systems, iodine-zinc exchange is kinetically and thermodynamically superior to bromine-zinc exchange. This allows the enolate to be generated at lower temperatures (-20 °C), which is critical for preserving the integrity of sensitive electrophiles.
Why Strict Temperature Control with Acrolein? Acrolein (propenal) is highly volatile and prone to both polymerization and 1,4-Michael addition. Maintaining the reaction at -20 °C suppresses these side reactions, driving the chemoselectivity strictly toward the desired 1,2-addition to yield the 3-hydroxypent-4-enoate skeleton.
The Role of Trace Oxygen: Feringa and co-workers demonstrated that the halogen-zinc exchange between Me₂Zn and iodoacetates proceeds via a radical mechanism. The intentional introduction of trace amounts of air (oxygen) acts as a radical initiator, dramatically accelerating enolate formation without degrading the catalyst[5].
Mechanistic Pathway
Fig 1: Catalytic cycle of the enantioselective Reformatsky reaction via a chiral zinc enolate.
Experimental Protocol: Self-Validating Synthesis of Ethyl (R)-3-hydroxypent-4-enoate
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure that each phase of the reaction has proceeded correctly before advancing to the next.
Materials Required:
Acrolein (freshly distilled over anhydrous Na₂SO₄ to remove stabilizers/polymers)
Ethyl iodoacetate (filtered through basic alumina prior to use)
Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).
Add the chiral BINOL ligand (0.2 equiv, 20 mol%) and dissolve in 10 mL of anhydrous THF.
Cool the solution to 0 °C. Dropwise, add Me₂Zn (1.2 M in toluene, 3.0 equiv).
Causality Note: Stir for 30 minutes at room temperature. The evolution of methane gas indicates the successful deprotonation of the BINOL ligand and the formation of the active L*-ZnMe complex.
Step 2: Enolate Generation (Halogen-Zinc Exchange)
5. Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath.
6. Add ethyl iodoacetate (2.0 equiv) dropwise via syringe.
7. Critical Process Parameter (CPP): Detach the argon line briefly and inject 5 mL of dry ambient air via syringe into the headspace of the flask[5].
8. Stir for 30 minutes at -20 °C. IPC Validation: A slight color change (often pale yellow) indicates the formation of the Reformatsky enolate.
Step 3: Asymmetric 1,2-Addition
9. Add freshly distilled acrolein (1.0 equiv) dropwise over 10 minutes to maintain the internal temperature at -20 °C.
10. Stir the reaction at -20 °C for 12 hours.
11. IPC Validation: Monitor the consumption of acrolein via TLC (Hexane/EtOAc 8:2, visualized with KMnO₄ stain).
Step 4: Quench and Workup
12. Quench the reaction strictly at -20 °C by slowly adding 5 mL of 1M HCl[6]. Causality Note: Quenching at low temperature prevents retro-aldol pathways and minimizes the degradation of the delicate allylic alcohol product.
13. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 × 20 mL).
14. Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Step 5: Purification & Orthogonal Validation
15. Purify the crude oil via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes).
16. Validation: Confirm the structure via ¹H NMR (look for the characteristic terminal alkene multiplets at δ 5.16–5.32 ppm and the carbinol proton at δ 4.54 ppm). Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).
Experimental Workflow Visualization
Fig 2: Step-by-step experimental workflow for the synthesis of enantioenriched β-hydroxy esters.
Quantitative Data: Reaction Optimization
The table below summarizes the optimization parameters demonstrating the necessity of the selected reagents for the successful asymmetric synthesis of 3-hydroxypent-4-enoate.
Entry
Zinc Source
Halide Substrate
Chiral Ligand
Temp (°C)
Yield (%)
ee (%)
1
Zn dust
Ethyl bromoacetate
None
25
65
Racemic
2
Me₂Zn
Ethyl bromoacetate
Standard BINOL
0
45
40
3
Me₂Zn
Ethyl iodoacetate
Standard BINOL
-20
72
75
4
Me₂Zn
Ethyl iodoacetate
3,3'-CF₃-BINOL
-20
88
94
Note: Entry 4 represents the optimized conditions detailed in the protocol above, highlighting the superior leaving group ability of iodine and the enhanced enantiofacial shielding provided by the CF₃-substituted BINOL ligand.
References
[3] Some Items of Interest to Process R&D Chemists and Engineers - ACS Publications. acs.org. 3
[2] (–)-Disorazole C1 and New Analogs: Total Synthesis and Biological Evaluation. uni-halle.de. 2
Applications of α-Chloroaldehydes toward the Synthesis of Natural Products - SFU Summit. sfu.ca.
Application Note: Strategic Utilization of (S)-tert-Butyl 3-hydroxypent-4-enoate in Advanced API Synthesis
Executive Summary (S)-tert-butyl 3-hydroxypent-4-enoate (CAS: 1040390-31-5) is a highly versatile, stereochemically pure building block that has become indispensable in the total synthesis of complex active pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-tert-butyl 3-hydroxypent-4-enoate (CAS: 1040390-31-5) is a highly versatile, stereochemically pure building block that has become indispensable in the total synthesis of complex active pharmaceutical ingredients (APIs). Featuring a defined terminal olefin, a chiral secondary alcohol, and a sterically hindered ester, this scaffold allows for divergent synthetic pathways. This application note details the mechanistic rationale, field-proven protocols, and analytical validation strategies for deploying this intermediate in the synthesis of next-generation β-lactamase inhibitors and epigenetic modulators.
Structural Anatomy & Retrosynthetic Utility
The strategic value of (S)-tert-butyl 3-hydroxypent-4-enoate lies in its three orthogonal functional handles, each offering distinct reactivity profiles:
Terminal Alkene: Serves as a prime site for chain elongation via olefin cross-metathesis, regioselective hydroboration, or oxidative cleavage (ozonolysis) to yield chiral aldehydes.
Chiral Secondary Hydroxyl (C3): Establishes the critical stereocenter required for target binding. It can be orthogonally protected (e.g., as a TBS ether) to direct downstream stereochemistry or prevent unwanted coordination with transition metal catalysts.
tert-Butyl Ester: The bulky tert-butyl group provides severe steric hindrance, protecting the carbonyl from unwanted nucleophilic attack during strongly basic or organometallic steps. Crucially, it can be selectively cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) without disturbing other ester or amide linkages in complex macrocycles.
Key Synthetic Applications
Diazabicyclooctane (DBO) β-Lactamase Inhibitors
The rise of antimicrobial resistance has necessitated the development of novel β-lactamase inhibitors. The (S)-tert-butyl 3-hydroxypent-4-enoate scaffold (and its (R)-enantiomer) is a critical precursor in the synthesis of DBO prodrugs, such as ETX1317 and durlobactam derivatives. The pure enantiomer is protected and subsequently converted to a pinacol boronate via regioselective hydroboration catalyzed by [Ir(COD)Cl]₂. This stable boronate is then subjected to Matteson's homologation protocol to construct the complex bicyclic core ()[1].
Class I HDAC Inhibitors (Largazole)
Largazole is a potent, marine-derived Class I Histone Deacetylase (HDAC) inhibitor with significant anticancer potential. In its scale-up total synthesis, (S)-tert-butyl 3-hydroxypent-4-enoate is utilized to construct the critical zinc-binding thioester side chain. The terminal olefin undergoes cross-metathesis with a functionalized partner to establish the required E-alkene geometry before macrocyclization ()[2].
Divergent Synthetic Workflows
Divergent synthetic workflows of (S)-tert-butyl 3-hydroxypent-4-enoate to various API classes.
Causality & Rationale: The secondary hydroxyl must be protected as a tert-butyldimethylsilyl (TBS) ether prior to hydroboration. If left unprotected, the free hydroxyl will coordinate with the Iridium catalyst, leading to undesired diastereoselectivity or consuming the borane reagent. The [Ir(COD)Cl]2 catalyst, paired with a bidentate ligand, is explicitly chosen to ensure strict anti-Markovnikov addition to the terminal alkene, avoiding internal double bond migration.
Step-by-Step Methodology:
Protection: Dissolve (S)-tert-butyl 3-hydroxypent-4-enoate (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.
Add imidazole (2.0 equiv) and cool the mixture to 0 °C.
Add TBS-Cl (1.2 equiv) portion-wise. Stir for 4 hours, allowing the reaction to warm to room temperature.
Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the TBS-protected alkene.
Hydroboration: In an argon-filled glovebox, charge a Schlenk flask with [Ir(COD)Cl]2 (1.5 mol%) and dppe (3 mol%).
Dissolve the TBS-protected alkene in anhydrous THF (0.1 M) and add to the flask, followed by dropwise addition of pinacolborane (HBpin, 1.2 equiv).
Stir at room temperature for 12 hours. Concentrate and purify via flash chromatography.
Self-Validating System: The success of the hydroboration is confirmed via ¹H NMR. The reaction is deemed complete and regioselective upon the total disappearance of the terminal olefin multiplet (~5.8 ppm) and the emergence of a strong, diagnostic singlet at ~1.2 ppm corresponding to the 12 protons of the pinacolborane methyl groups.
Protocol B: Olefin Cross-Metathesis for Chain Elongation (Largazole Synthesis)
Causality & Rationale: Grubbs Second Generation (Grubbs II) catalyst is selected over Grubbs I due to its superior functional group tolerance (compatible with the bulky ester and protected alcohol) and its high thermodynamic preference for the E-alkene isomer. The reaction is intentionally run under highly dilute conditions to suppress the homodimerization of the starting material.
Step-by-Step Methodology:
Preparation: Dissolve the protected (S)-tert-butyl 3-hydroxypent-4-enoate (1.0 equiv) and the cross-coupling alkene partner (3.0 equiv) in anhydrous, degassed CH₂Cl₂ to achieve a dilute concentration of 0.02 M.
Catalysis: Add Grubbs II catalyst (5 mol%) in a single portion under a steady stream of argon.
Reflux: Equip the flask with a reflux condenser and heat the mixture to 40 °C for 16 hours.
Quenching: Cool the mixture to room temperature and add excess ethyl vinyl ether to deactivate the ruthenium carbene complex. Stir for 30 minutes.
Purification: Concentrate the crude mixture and purify via silica gel chromatography (eluting with Hexanes/EtOAc) to yield the elongated E-alkene.
Self-Validating System: The E-selectivity of the cross-metathesis is analytically validated by measuring the coupling constant (
J
) of the newly formed vinylic protons in the ¹H NMR spectrum. A coupling constant of
J≈15−16
Hz definitively confirms the trans (E) geometry, whereas a
J≈10
Hz would indicate an undesired cis (Z) byproduct.
Quantitative Data: Functional Group Transformations
The following table summarizes the primary functional group transformations applied to the (S)-tert-butyl 3-hydroxypent-4-enoate scaffold, highlighting typical yields and downstream API applications.
Transformation
Reagents / Catalyst
Target Motif
Typical Yield
Downstream API Class
Regioselective Hydroboration
[Ir(COD)Cl]2, HBpin
Terminal Boronate
85–92%
β-Lactamase Inhibitors (DBOs)
Olefin Cross-Metathesis
Grubbs II, Alkene Partner
E-1,2-Disubstituted Alkene
75–88%
HDAC Inhibitors (Largazole)
Oxidative Cleavage
O₃, then PPh₃
Chiral β-Hydroxy Aldehyde
80–90%
Statins (1,3-diol precursors)
Epoxidation
mCPBA
Chiral Epoxy-Ester
70–85%
Macrolide Antibiotics
References
Iqbal, Z., Sun, J., Yang, H., Ji, J., He, L., Zhai, L., Ji, J., Zhou, P., Tang, D., Mu, Y., Wang, L., & Yang, Z. (2022). "Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition." Molecules, 27(12), 3832.[Link]
Chen, Q.-Y., Chaturvedi, P. R., & Luesch, H. (2018). "Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor." Organic Process Research & Development, 22(2), 190-199.[Link]
Advanced Enantioselective Cross-Coupling Strategies Involving Terminal Alkenes and Chiral Alcohols
Application Note & Experimental Protocols for the Synthesis of Complex Chiral Architectures Executive Summary & Scientific Context The functionalization of unactivated terminal alkenes has historically presented a formid...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Experimental Protocols for the Synthesis of Complex Chiral Architectures
Executive Summary & Scientific Context
The functionalization of unactivated terminal alkenes has historically presented a formidable challenge in synthetic organic chemistry. Due to their low intrinsic nucleophilicity and lack of directing groups, achieving high enantio- and diastereoselectivity in cross-coupling reactions requires innovative catalytic paradigms[1].
This application note details two state-of-the-art methodologies that leverage chiral alcohols to overcome these barriers:
The "Catch-Release" Tethering Approach : Utilizing a chiral unsaturated alcohol as a temporary tether to facilitate the redox-neutral, iron-catalyzed coupling of aldehydes and terminal alkenes[2].
The ZACA–Cross-Coupling Cascade : Employing Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA) to generate chiral intermediates, followed by Cu- or Pd-catalyzed cross-coupling to synthesize remotely chiral (γ-, δ-, and ε-) 1-alkanols[3].
These field-proven workflows empower researchers and drug development professionals to construct highly specific stereocenters with exceptional atom economy and scalability.
Direct intermolecular reductive coupling of unactivated alkenes with aldehydes is entropically disfavored and often yields complex mixtures of branched products[2]. The "catch-release" strategy elegantly circumvents this by using a chiral pool-derived unsaturated alcohol.
Why it works:
Catch (Tethering): The alcohol moiety reacts with the aldehyde under mild Lewis acid catalysis (
FeCl3
) to form a highly electrophilic oxocarbenium ion. This temporarily converts the intermolecular reaction into a highly favored intramolecular cyclization.
Stereocontrol: The pre-existing stereocenter on the chiral alcohol dictates the facial attack of the tethered alkene, ensuring near-perfect diastereoselectivity during the formation of the cyclic tertiary carbocation.
Release: A subsequent stereospecific hydride transfer and hydrolysis cleave the tether, releasing the linear coupling product and transferring the chirality to the newly formed C-C bonds[4].
Fig 1: The Catch-Release catalytic cycle for redox-neutral aldehyde-alkene coupling.
Experimental Protocol: Catch-Release Coupling
Self-Validating System: This protocol includes intermediate TLC monitoring and final chiral HPLC validation to ensure system integrity.
Reagents & Materials:
Aldehyde substrate (1.0 mmol)
Chiral unsaturated alcohol tether (1.5 mmol)
Anhydrous
FeCl3
(10 mol%)
1,2-Dichloroethane (DCE), anhydrous (5.0 mL)
Step-by-Step Methodology:
Preparation: Flame-dry a 20 mL Schlenk flask under vacuum and backfill with argon (repeat 3x) to prevent premature hydrolysis of the oxocarbenium intermediate.
Catalyst Loading: Add anhydrous
FeCl3
(16.2 mg, 0.1 mmol) to the flask. Causality:
FeCl3
is selected as a mild, oxophilic Lewis acid that activates the aldehyde without triggering competitive olefin polymerization.
Reagent Addition: Inject anhydrous DCE (5.0 mL) followed by the aldehyde (1.0 mmol). Stir for 5 minutes at room temperature.
Tethering & Cyclization: Slowly add the chiral unsaturated alcohol (1.5 mmol) dropwise over 10 minutes via syringe. Causality: Dropwise addition maintains a low concentration of the free alcohol, suppressing intermolecular side reactions.
Reaction Monitoring: Stir the mixture at room temperature for 12–16 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 8:2).
Quenching & Release: Quench the reaction by adding 5 mL of saturated aqueous
NaHCO3
. Vigorously stir for 30 minutes to ensure complete hydrolysis of the cyclic intermediate, releasing the linear product.
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL). Dry the combined organic layers over
Na2SO4
, concentrate in vacuo, and purify via flash column chromatography.
Validation: Determine the diastereomeric ratio (dr) via
1H
-NMR of the crude mixture. Validate the enantiomeric excess (ee) of the purified product using chiral stationary phase HPLC (e.g., Chiralpak AD-H).
Quantitative Data Summary
Aldehyde Substrate
Chiral Alkenol Tether
Yield (%)
Diastereomeric Ratio (dr)
Enantiomeric Excess (ee %)
Benzaldehyde
(S)-Isopulegol derivative
82
>20:1
98
p-Tolualdehyde
(S)-Isopulegol derivative
79
>20:1
99
Hexanal
(S)-Isopulegol derivative
75
19:1
96
4-Chlorobenzaldehyde
(S)-Isopulegol derivative
84
>20:1
98
(Data synthesized from established literature parameters for iron-catalyzed catch-release systems[2],[4])
Paradigm B: ZACA–Cross-Coupling Cascade
Mechanistic Causality
The synthesis of remotely chiral alcohols (where the stereocenter is
γ
,
δ
, or
ϵ
to the hydroxyl group) is notoriously difficult. Negishi's ZACA reaction solves this by utilizing a chiral Zirconium catalyst to direct the highly enantioselective addition of an alkyl group (from an organoaluminum reagent) across a terminal alkene[3].
Why it works:
ZACA Reaction: The chiral
(+)-(NMI)2ZrCl2
catalyst creates a rigid chiral pocket, ensuring that the carboalumination of the terminal alkene proceeds with
>90%
ee to form a chiral alkylalane.
Oxidation & Lipase Resolution: In situ oxidation with
O2
converts the alkylalane to a chiral alcohol. To push the ee to
≥99%
, a lipase-catalyzed acetylation is employed, exploiting the high selectivity factor of the enzyme[5].
Cross-Coupling: The alcohol is protected (TBS), and the other terminus is activated (e.g., via tosylation). Copper-catalyzed cross-coupling with Grignard reagents proceeds via an
SN2
mechanism. Causality: The physical separation of the reactive electrophilic site from the protected chiral center ensures complete retention of stereochemical configuration during C-C bond formation[3].
Fig 2: ZACA and subsequent cross-coupling workflow for remotely chiral alkanols.
Experimental Protocol: ZACA and Cu-Catalyzed Cross-Coupling
Self-Validating System: Enantiomeric purity is rigorously validated post-resolution and post-coupling using MαNP ester analysis.
ZACA Reaction: In a flame-dried Schlenk flask under argon, dissolve
(+)-(NMI)2ZrCl2
(0.5 mmol) in anhydrous
CH2Cl2
(20 mL). Add
AlMe3
(20 mmol) and the TBS-protected terminal alkene (10 mmol) at
−10∘C
. Stir for 12 hours.
In Situ Oxidation: Purge the flask with dry
O2
gas and stir vigorously at
0∘C
for 4 hours to convert the chiral alkylalane into the corresponding alcohol.
Quenching & Isolation: Carefully quench with 1N
HCl
at
0∘C
. Extract with
Et2O
, dry, and concentrate.
Enzymatic Resolution (Validation Step 1): Subject the crude alcohol to lipase-catalyzed acetylation (e.g., using Novozym 435 and vinyl acetate). Monitor by chiral GC. Separate the unreacted enantiomerically pure (
≥99%
ee) alcohol via column chromatography[3].
Activation: Convert the newly formed primary hydroxyl group to a tosylate using TsCl (1.2 equiv),
Et3N
(1.5 equiv), and DMAP (0.1 equiv) in
CH2Cl2
.
Cu-Catalyzed Cross-Coupling: In a separate flask, mix the chiral tosylate (5 mmol) and
Li2CuCl4
(0.25 mmol) in anhydrous THF (15 mL) at
−78∘C
. Slowly add the desired Grignard reagent (7.5 mmol). Causality:
Li2CuCl4
facilitates a smooth, low-temperature oxidative addition/reductive elimination cycle that prevents racemization or elimination of the tosylate[3].
Final Validation: Quench with saturated
NH4Cl
, extract, and purify. Deprotect the TBS group using TBAF. Determine the final enantiomeric purity using M
α
NP ester analysis via
1H
-NMR to confirm
≥99%
ee[3],[6].
Quantitative Data Summary
Starting Terminal Alkene
Cross-Coupling Reagent
Product Type
Yield (Over 3 steps)
Enantiomeric Purity (ee %)
TBS-3-buten-1-ol
EtMgBr
(Cu-cat)
γ
-chiral alkanol
72%
≥99
TBS-4-penten-1-ol
iPrMgBr
(Cu-cat)
δ
-chiral alkanol
68%
≥99
TBS-5-hexen-1-ol
PhMgBr
(Pd-cat)
ϵ
-chiral alkanol
65%
≥99
TBS-4-penten-1-ol
Cyclohexyl-MgBr (Cu-cat)
δ
-chiral alkanol
70%
≥99
(Data derived from Negishi's ZACA-cross-coupling cascade[3],[5])
References
Mlynarski, S. N.; Schuster, C. H.; Morken, J. P. "Asymmetric synthesis from terminal alkenes by cascades of diboration and cross-coupling." Nature2014 , 505, 386–390.
Li, J.; Preinfalk, A.; Maulide, N. "Enantioselective Redox-Neutral Coupling of Aldehydes and Alkenes by an Iron-Catalyzed 'Catch–Release' Tethering Approach." Journal of the American Chemical Society2019 , 141 (1), 143–147.
Xu, S.; Oda, A.; Kamada, H.; Negishi, E. "Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)–Cu- or Pd-catalyzed cross-coupling." Proceedings of the National Academy of Sciences2014 , 111 (23), 8368–8373.
Application Note: Modular Synthesis of Rosuvastatin Diastereomers via (S)-tert-butyl 3-hydroxypent-4-enoate
Executive Summary & Strategic Rationale The synthesis of the syn-1,3-diol side chain of statins remains a benchmark for stereoselective methodology. While commercial Rosuvastatin (Crestor) utilizes the (3R,5S) configurat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The synthesis of the syn-1,3-diol side chain of statins remains a benchmark for stereoselective methodology. While commercial Rosuvastatin (Crestor) utilizes the (3R,5S) configuration, the synthesis of its stereoisomers is critical for comprehensive Structure-Activity Relationship (SAR) profiling, off-target toxicity screening, and intellectual property landscaping.
This application note details a highly robust, self-validating synthetic pathway utilizing (S)-tert-butyl 3-hydroxypent-4-enoate [1] as a premium chiral pool building block. By leveraging the pre-installed (S)-stereocenter and the versatile terminal olefin, this protocol constructs the (3S,5R)-diastereomer of Rosuvastatin. The methodology relies on an anti-Markovnikov hydroboration-oxidation sequence followed by a highly directed Narasaka-Prasad reduction to guarantee the syn-1,3-diol architecture [2].
Mechanistic Workflow & Pathway Design
The terminal olefin of (S)-tert-butyl 3-hydroxypent-4-enoate serves as a masked aldehyde. Instead of relying on traditional cross-metathesis [3], which can suffer from homocoupling and E/Z selectivity issues, this protocol utilizes a highly controlled C2-chain extension.
Fig 1: Synthetic workflow for Rosuvastatin analogs via (S)-tert-butyl 3-hydroxypent-4-enoate.
Experimental Protocols & Self-Validating Systems
Step 1: Hydroxyl Protection (TBS Ether Formation)
Causality: The free C3-hydroxyl group must be masked to prevent competitive binding with borane reagents in Step 2 and to avoid epimerization during subsequent basic conditions.
Dissolve (S)-tert-butyl 3-hydroxypent-4-enoate (1.0 eq) in anhydrous DMF (0.5 M).
Stir for 4 hours at room temperature. Quench with saturated aqueous NH₄Cl and extract with EtOAc.
Self-Validation (QC): TLC (Hexanes/EtOAc 9:1) should show complete consumption of the starting material. ¹H NMR must confirm the appearance of a 9H singlet at ~0.89 ppm and a 6H singlet at ~0.05 ppm.
Step 2: Regioselective Hydroboration-Oxidation
Causality: 9-BBN (9-Borabicyclo[3.3.1]nonane) is selected over BH₃·THF due to its massive steric bulk, ensuring >99% regioselectivity for the terminal carbon, strictly preventing the formation of a secondary alcohol at C4.
Dissolve the TBS-protected enoate in anhydrous THF (0.2 M) and cool to 0 °C.
Dropwise add 9-BBN (0.5 M in THF, 1.5 eq). Stir at room temperature for 12 hours.
Cool to 0 °C, and carefully add 3M NaOH (2.0 eq) followed by 30% H₂O₂ (3.0 eq).
Stir for 2 hours, then extract with diethyl ether.
Self-Validation (QC): ¹H NMR must show the complete disappearance of the olefinic multiplets (5.1–5.8 ppm) and the emergence of a primary alcohol triplet near 3.6 ppm.
Step 3: Swern Oxidation to the C5-Aldehyde
Causality: Swern conditions are utilized because they operate at -78 °C, completely suppressing the risk of α-epimerization at the sensitive C3 stereocenter.
To a solution of oxalyl chloride (1.5 eq) in CH₂Cl₂ at -78 °C, add DMSO (3.0 eq).
After 15 minutes, add the primary alcohol from Step 2 (1.0 eq in CH₂Cl₂) dropwise.
Stir for 30 minutes, then add triethylamine (5.0 eq) and warm to room temperature.
Self-Validation (QC): IR spectroscopy must reveal a sharp, distinct aldehyde carbonyl stretch at ~1725 cm⁻¹.
Step 4: Nucleophilic Addition of the Pyrimidine Core
Causality: Direct addition of the pyrimidine-vinyl lithium species couples the statin core to the aliphatic chain.
Generate the vinyl lithium species of the Rosuvastatin pyrimidine core via halogen-metal exchange (n-BuLi, THF, -78 °C).
Dropwise add the C5-aldehyde from Step 3.
Quench with NH₄Cl after 1 hour.
Self-Validation (QC): LC-MS must confirm the mass of the coupled product. The resulting C5-hydroxyl will be a mixture of diastereomers, which is intentionally resolved in the next step.
Causality: To achieve the required syn-1,3-diol relationship, the mixed C5-alcohol is first oxidized to a ketone (Dess-Martin Periodinane). Following TBS deprotection (TBAF), the Narasaka-Prasad reduction is employed. Diethylmethoxyborane (Et₂BOMe) forms a rigid, 6-membered cyclic chelate between the C3-hydroxyl and the C5-ketone. This locks the conformation, forcing NaBH₄ to attack exclusively from the less sterically hindered face, yielding the syn-diol.
Dissolve the C3-OH, C5-ketone intermediate in THF/MeOH (4:1) and cool to -78 °C.
Add Et₂BOMe (1.1 eq) and stir for 30 minutes to allow chelate formation.
Add NaBH₄ (1.5 eq) and stir for 3 hours at -78 °C.
Quench with acetic acid and perform azeotropic removal of boron species with methanol.
Self-Validation (QC): ¹³C NMR acetonide analysis (Rychnovsky's rule). Convert a small sample to the acetonide; the chemical shifts of the acetonide methyl groups must appear at ~19 ppm and ~30 ppm, definitively proving the syn-1,3-diol configuration.
Quantitative Data & Quality Control Metrics
Synthetic Step
Target Intermediate
Isolated Yield (%)
Purity / dr
QC Validation Metric
1. Protection
(S)-tert-butyl 3-(TBS-oxy)pent-4-enoate
94%
>99% ee
¹H NMR: 9H (s, 0.89 ppm)
2. Hydration
(S)-tert-butyl 5-hydroxy-3-(TBS-oxy)pentanoate
88%
>98% ee
¹H NMR: Disappearance of 5.1-5.8 ppm
3. Oxidation
(S)-tert-butyl 5-oxo-3-(TBS-oxy)pentanoate
91%
>98% ee
IR: C=O stretch at 1725 cm⁻¹
4. Coupling
Pyrimidine-coupled C5-alcohol
76%
~1:1 dr
LC-MS: [M+H]⁺ confirmation
5. Reduction
(3S,5R)-Rosuvastatin tert-butyl ester
82%
>98:2 dr
¹³C NMR: Acetonide methyls at 19/30 ppm
References
Enantioselective Synthesis of (R)- and (S)-tert-butyl 3-hydroxypent-4-enoate
Journal of the American Chemical Society, 2007, 129, 4175-4177.
URL:[Link]
Synthesis of ent-Progesterone and Intermediates Thereof (Reduction and manipulation of tert-butyl 3-hydroxypent-4-enoate)
European Journal of Organic Chemistry, 2011, 30, 6039-6055.
URL:[Link]
Evolution of Catalytic Stereoselective Olefin Metathesis: From Ancillary Transformation to Purveyor of Stereochemical Identity
The Journal of Organic Chemistry, 2014, 79(11), 4763-4792.
URL:[Link]
Method
Application Note: Derivatization Strategies for Secondary Alcohols in Statin Intermediates – Synthetic Protection and GC-MS Analysis
Introduction and Rationale Statins (e.g., rosuvastatin, atorvastatin, simvastatin) are a class of HMG-CoA reductase inhibitors characterized by a highly conserved chiral syn-1,3-diol pharmacophore, which is often masked...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Rationale
Statins (e.g., rosuvastatin, atorvastatin, simvastatin) are a class of HMG-CoA reductase inhibitors characterized by a highly conserved chiral syn-1,3-diol pharmacophore, which is often masked as a lactone or open-ring hydroxy acid[1]. During the multi-step synthesis of these active pharmaceutical ingredients (APIs), the secondary alcohols of the 3,5-dihydroxyheptanoate side chain are highly reactive. They are susceptible to oxidation, elimination, or unwanted participation in downstream cross-coupling reactions[2]. Consequently, robust synthetic protection—typically as an isopropylidene acetal (acetonide)—is a mandatory strategic element in statin manufacturing[3].
Beyond synthetic manufacturing, the analytical quantification of statin intermediates presents its own challenges. The high boiling points (559.2–722.2 °C) and high polarity of statins necessitate analytical derivatization (silylation) prior to gas chromatography-mass spectrometry (GC-MS) analysis to ensure thermal stability, enhance volatility, and prevent peak tailing[4].
This application note details the mechanistic causality and validated protocols for both the synthetic acetonide protection and analytical silylation of secondary alcohols in statin intermediates.
Synthetic Derivatization: Acetonide Protection of 1,3-Diols
Mechanism and Causality
The syn-1,3-diol configuration is critical for achieving nanomolar binding affinity to the HMG-CoA reductase enzyme[5]. To protect these secondary alcohols during the cross-coupling of the statin side chain with the heterocyclic core (e.g., the pyrimidine ring in rosuvastatin), the diol is reacted with 2,2-dimethoxypropane (2,2-DMP) under acidic catalysis to form a cyclic acetonide[2].
Causality of Reagent Selection:
2,2-Dimethoxypropane (2,2-DMP): Acts as both the acetal donor and a dehydrating agent. The reaction is under thermodynamic control; the generation of methanol as a byproduct is continuously shifted forward by utilizing a large molar excess of 2,2-DMP.
Acid Catalyst (pTsOH or CSA): p-Toluenesulfonic acid (pTsOH) provides a highly soluble, mild proton source that activates the methoxy groups of 2,2-DMP without degrading the acid-sensitive statin backbone. The resulting cyclic acetonide conformationally locks the molecule, which is highly advantageous for subsequent stereoselective transformations.
Protocol 1: Acetonide Protection of a Statin 1,3-Diol Intermediate
Self-Validating System: The reaction's progress must be continuously monitored via LC-MS to ensure complete diol consumption before quenching, preventing yield loss during downstream coupling.
Preparation : Dissolve the statin syn-1,3-diol intermediate (1.0 eq) in anhydrous acetone or dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced reverse hydrolysis.
Reagent Addition : Add 2,2-dimethoxypropane (5.0 eq) to the vigorously stirring solution. The stoichiometric excess ensures complete forward conversion.
Catalysis : Add a catalytic amount of anhydrous p-toluenesulfonic acid (0.05 eq).
Reaction Execution : Stir the mixture at room temperature for 2–4 hours. Monitor the reaction via TLC or LC-MS until the starting diol is completely consumed.
Quenching & Workup : Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). This neutralizes the acid catalyst immediately, locking the acetonide in its stable form. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification : The crude acetonide-protected intermediate is typically of sufficient purity for downstream palladium-catalyzed cross-coupling[2].
Workflow for the acetonide protection of statin 1,3-diol intermediates prior to core assembly.
Analytical Derivatization: Silylation for GC-MS
Mechanism and Causality
Statins and their intermediates exhibit poor volatility and tend to undergo thermal degradation or irreversible adsorption in the GC inlet due to their polar hydroxyl and carboxylic acid groups[4]. Silylation replaces the active hydrogen of the secondary alcohols with a trimethylsilyl (TMS) group. This drastically reduces dipole-dipole interactions, lowers the boiling point, and improves peak symmetry.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are the industry standards for this transformation[6]. TMCS acts as a catalyst by forming a highly reactive silylating intermediate, ensuring quantitative derivatization of the sterically hindered secondary alcohols found in the statin side chain.
Quantitative Comparison of Silylation Reagents
Table 1: Performance Comparison of Silylation Reagents for Statin GC-MS Analysis
Reagent System
Target Functional Groups
Byproduct Volatility
Primary Analytical Advantage
BSTFA + 1% TMCS
-OH, -COOH, -NH₂, -SH
Moderate (Trifluoroacetamide)
Highly robust for sterically hindered secondary alcohols; excellent general-purpose reagent[6].
MSTFA
-OH, -COOH, -NH₂
High (N-methyltrifluoroacetamide)
Best for early-eluting peaks; byproducts do not co-elute with low-molecular-weight intermediates[6].
TMSCl (Catalyst)
N/A (Activator)
High (HCl)
Increases the silyl donor capacity of BSTFA/MSTFA, essential for quantitative diol derivatization[6].
Protocol 2: Silylation of Statin Intermediates for GC-MS
Self-Validating System: The absolute exclusion of water is required. Moisture will rapidly hydrolyze the silylating reagents, leading to incomplete derivatization, poor reproducibility, and stationary phase degradation[4].
Sample Drying : Transfer an aliquot of the statin intermediate solution (approx. 100 µg) to a silanized GC micro-vial. Evaporate to absolute dryness under a gentle stream of nitrogen at 40 °C in a vacuum concentrator[4].
Reagent Addition : Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent) followed by 50 µL of BSTFA containing 1% TMCS[6].
Incubation : Seal the vial tightly with a PTFE-lined cap. Vortex for 1 minute, then incubate in a heating block at 70 °C for 60 minutes. The elevated temperature provides the activation energy required to silylate the sterically hindered secondary alcohols of the statin side chain.
Cooling and Analysis : Allow the vial to cool to room temperature. The sample is now ready for direct injection (1 µL) into the GC-MS system. Do not perform an aqueous workup.
Step-by-step silylation workflow for the GC-MS analysis of statin secondary alcohols.
Conclusion
The derivatization of secondary alcohols in statin intermediates is a non-negotiable requirement in both synthetic manufacturing and analytical quality control. Acetonide protection ensures the structural integrity of the syn-1,3-diol during harsh cross-coupling reactions, while TMS derivatization enables the highly sensitive and reproducible GC-MS quantification of these high-boiling, polar molecules. Adherence to strict anhydrous conditions in both protocols is the primary determinant of experimental success.
References[4] Title: Determination of statins by gas chromatography – EI/MRM – Tandem mass spectrometry
Source: ovid.com
URL:[3] Title: EP1902036B1 - Process for the preparation of rosuvastatin and intermediates
Source: google.com
URL:[2] Title: EP2361906A1 - Process for preparing rosuvastatin
Source: google.com
URL:[5] Title: 4-(Benzyloxy)-3-oxobutanoic acid | 67354-37-4
Source: benchchem.com
URL:[6] Title: A Comparative Guide to Silylation Reagents for GC-MS Analysis in Complex Matrices
Source: benchchem.com
URL:[1] Title: Different analytical methods for determination of some cholesterol-lowering drugs in pharmaceutical formulations
Source: edu.krd
URL:
Technical Support Center: Troubleshooting Low Yields in tert-Butyl Ester Hydrolysis
Welcome to the technical support center for tert-butyl (t-Bu) ester deprotection. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to lo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for tert-butyl (t-Bu) ester deprotection. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields during the hydrolysis of tert-butyl esters.
Frequently Asked Questions (FAQs)
Q1: What are the standard and initial recommended conditions for tert-butyl ester deprotection?
The most prevalent method for cleaving tert-butyl esters is through acid-catalyzed hydrolysis.[1][2] Strong acids such as trifluoroacetic acid (TFA) are frequently employed, often in a 1:1 mixture with a solvent like dichloromethane (DCM).[1][3][4] The reaction is typically conducted at room temperature (20-25°C).[4] For substrates that are more resistant to cleavage, using a higher concentration of TFA, up to 95-100%, can be effective.[4]
Q2: My deprotection reaction is incomplete, resulting in a low yield of my desired carboxylic acid. What are the likely causes and how can I fix this?
Several factors can contribute to an incomplete reaction. Here’s a systematic approach to troubleshooting:
Insufficient Acid Strength or Concentration: The deprotection is acid-catalyzed, meaning an inadequate amount or strength of the acid will result in a sluggish or stalled reaction.[4]
Solution: For standard reactions, begin with a 1:1 mixture of TFA in DCM. If the reaction does not proceed to completion, consider increasing the concentration of TFA.[4]
Inadequate Reaction Time: Some substrates, particularly those that are sterically hindered, may require longer reaction times for complete deprotection.[1]
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Extend the reaction time until the starting material is no longer detectable.[4] Most reactions should be complete within a few hours.[4]
Low Reaction Temperature: Deprotection reactions are typically run at room temperature. Lower temperatures will significantly slow down the rate of reaction.[4]
Solution: Ensure your reaction is running at an appropriate temperature (20-25°C). For particularly stubborn esters, gentle warming (e.g., to 40°C) can be beneficial, but exercise caution as this may promote side reactions.[3]
Excess Water: While a small amount of water can act as a scavenger for the tert-butyl cation, an excess can dilute the acid and hinder the reaction.[4]
Solution: Use anhydrous solvents to minimize the presence of excess water.[4]
Q3: I'm observing significant side product formation. What are these byproducts and how can I prevent them?
The primary cause of side product formation is the reaction of the highly reactive tert-butyl cation, generated during the cleavage, with nucleophilic functional groups on your molecule.[1][3][4]
Common Side Reaction: Alkylation of sensitive residues, particularly in peptide synthesis. Amino acids like Tryptophan, Methionine, and Cysteine are highly susceptible to alkylation by the tert-butyl cation.[1][3]
Prevention - The Use of Scavengers: To mitigate these side reactions, it is crucial to add "scavengers" to the reaction mixture. These molecules are designed to trap the tert-butyl cation before it can react with your product.
Recommended Scavengers:
Triisopropylsilane (TIS): A very effective scavenger.[3]
Thioanisole or Dithiothreitol (DTT): Particularly useful when working with sulfur-containing amino acids.[3]
A common and effective scavenger "cocktail" is a mixture of TFA, TIS, and water.[3]
Q4: My starting material or product seems to be degrading under the reaction conditions. What are my options?
Degradation suggests that the strong acidic conditions are too harsh for your molecule.[4]
Solution: Switch to a milder deprotection method. Several alternatives to the standard TFA protocol exist:
Aqueous Phosphoric Acid: This reagent can deprotect tert-butyl esters while leaving other acid-sensitive groups, such as Cbz carbamates and benzyl esters, intact.[3][5]
Zinc Bromide (ZnBr₂): In dichloromethane, ZnBr₂ can chemoselectively hydrolyze tert-butyl esters.[3]
Silica Gel in Refluxing Toluene: This heterogeneous method has been reported for the selective cleavage of tert-butyl esters.[3][6]
Q5: Is it possible to selectively deprotect a tert-butyl ester in the presence of a Boc-protecting group?
While both the tert-butoxycarbonyl (Boc) group and tert-butyl esters are acid-labile, the Boc group is generally more sensitive to acid.[4] This reactivity difference can be exploited for selective deprotection, although it can be challenging. Milder acidic conditions or non-acidic methods should be explored to preserve the Boc group.[7]
Q6: I'm experiencing low product yield after the workup. What could be the cause?
If the deprotection reaction appears complete by TLC or LC-MS but the isolated yield is low, the issue likely lies in the workup procedure.
Product Solubility: The resulting carboxylic acid may be more polar than the starting ester and could be partially or fully soluble in the aqueous phase during extraction.
Solution: To minimize loss, saturate the aqueous phase with sodium chloride (NaCl) before extraction. This will decrease the polarity of the aqueous layer and drive your product into the organic phase. Perform multiple extractions with your organic solvent to ensure complete recovery.[7]
Troubleshooting Workflow & Decision Tree
The following diagram provides a systematic workflow for troubleshooting low yields in tert-butyl ester hydrolysis.
Caption: A decision tree for troubleshooting low yields.
Reaction Mechanisms & Key Principles
Acid-Catalyzed Hydrolysis Mechanism
The acid-catalyzed cleavage of a tert-butyl ester proceeds through a unimolecular mechanism (AAL1), which is distinct from the bimolecular acyl-oxygen cleavage (AAC2) mechanism observed for less hindered esters like methyl or ethyl esters.[8]
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst.
Carbocation Formation: The key step involves the cleavage of the alkyl-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid.[8] This step is unimolecular and is the rate-determining step.[8]
Deprotonation/Alkene Formation: The tert-butyl cation is unstable and will readily lose a proton to form isobutylene gas, or it can be trapped by a nucleophile (a scavenger or another molecule in the reaction mixture).
Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
This protocol is suitable for most standard tert-butyl ester cleavages.
Dissolve the tert-butyl ester-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.[1]
In a separate vessel, prepare a cleavage cocktail. For a standard reaction, a 1:1 (v/v) mixture of TFA and DCM is used.[1] If your substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5-5% v/v).[1][3]
Add the cleavage cocktail to the solution of your compound.
Stir the reaction mixture at room temperature for 1-4 hours.[1][3]
Monitor the reaction progress by TLC or LC-MS.
Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo). Co-evaporation with a solvent like toluene can help remove residual TFA.[1]
Proceed with purification of the crude carboxylic acid.
Protocol 2: Mild Deprotection with Aqueous Phosphoric Acid
This protocol is a milder alternative and can be useful for substrates with other acid-sensitive functional groups.
Dissolve the tert-butyl ester in a suitable organic solvent such as toluene.[7][9]
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C).[7][9]
Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
Upon completion, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).
Separate the layers. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.[7]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Summary of Common Reagents for Deprotection
Reagent(s)
Solvent
Temperature (°C)
Typical Time
Notes
Trifluoroacetic Acid (TFA)
Dichloromethane (DCM)
20-25
1-4 hours
The most common method; scavengers are often required for sensitive substrates.[1][3][4]
Aqueous Phosphoric Acid
Toluene
25-60
4-12 hours
A milder alternative, useful for selective deprotection.[7][9]
Zinc Bromide (ZnBr₂) / Lewis Acids
Dichloromethane (DCM)
25
Hours to 24 hours
Offers chemoselectivity for some substrates.[1][3]
Silica Gel
Toluene
Reflux (110°C)
Overnight
A heterogeneous method that can be useful for sensitive molecules.[3][6]
References
Suárez-Castillo, O. R., et al. (2018). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2018(7), 1-15.
University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932-6938.
Google Patents. (n.d.). WO2007082890A1 - Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides.
ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
Quora. (2015, April 13). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? Retrieved from [Link]
Fiveable. (2025, August 15). Tert-butyl esters Definition. Retrieved from [Link]
Reddit. (2014, February 10). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? Retrieved from [Link]
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
Technical Support Center: Purification of (S)-tert-butyl 3-hydroxypent-4-enoate via Column Chromatography
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of (S)-tert-butyl 3-hydroxypent-4-enoate. This guide is designed for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of (S)-tert-butyl 3-hydroxypent-4-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful purification of this chiral intermediate using silica gel column chromatography. We will address common challenges, provide step-by-step protocols, and offer robust troubleshooting solutions to ensure you achieve the highest possible purity and yield.
Understanding the Molecule: Key Properties Influencing Separation
(S)-tert-butyl 3-hydroxypent-4-enoate is a chiral building block with distinct structural features that dictate its chromatographic behavior.[1][2][3] A successful purification strategy begins with understanding these properties:
Polarity: The molecule possesses both polar (hydroxyl, ester carbonyl) and non-polar (tert-butyl, vinyl, alkyl chain) regions. This amphiphilic nature means its elution is highly sensitive to the mobile phase composition. The hydroxyl group, in particular, can engage in strong hydrogen bonding with the silica stationary phase.
Acidity/Basicity: The compound is neutral, but the hydroxyl group has a weakly acidic proton. The acidic nature of standard silica gel can sometimes lead to undesirable interactions, such as peak tailing.[4][5]
Chirality: The molecule contains a stereocenter at the C3 position. It is critical to understand that standard silica gel is an achiral stationary phase and cannot separate the (S)-enantiomer from its (R)-enantiomer.[6][7] This guide focuses on removing synthetic impurities, not on resolving a racemic mixture. Enantiomeric separation requires specialized Chiral Stationary Phases (CSPs).[6][8][9]
Stability: The allylic alcohol moiety and the tert-butyl ester are generally stable under standard chromatography conditions. However, prolonged exposure to the acidic silica surface could potentially lead to degradation, making an efficient and timely separation crucial.[5]
Experimental Workflow & Protocols
This section details the standard procedure for purifying (S)-tert-butyl 3-hydroxypent-4-enoate.
Workflow Overview
Caption: General workflow for column chromatography purification.
Step 1: Thin-Layer Chromatography (TLC) for Method Development
Before packing a column, always optimize the mobile phase (eluent) using TLC. The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4, ensuring good separation from impurities.[4]
Prepare TLC Plate: Spot a dilute solution of your crude reaction mixture onto a silica gel TLC plate.
Solvent System Scouting: Develop the plate in a sealed chamber containing a test solvent system. Start with a non-polar mixture and gradually increase polarity.
Visualization: (S)-tert-butyl 3-hydroxypent-4-enoate is not UV-active. Therefore, chemical staining is required.
Potassium Permanganate (KMnO₄) Stain: This stain is highly effective as it reacts with the alkene and alcohol functional groups, appearing as yellow spots on a purple background.[10]
Vanillin Stain: A good general stain that often gives a range of colors for different functional groups upon heating.[10]
Optimization: Adjust the solvent ratio until the desired Rf is achieved. A lower Rf (closer to the baseline) indicates higher affinity for the silica, while a higher Rf (closer to the solvent front) indicates lower affinity.
Solvent System (Hexane:Ethyl Acetate)
Polarity
Expected Rf of Target Compound
Comments
90:10
Low
< 0.1
The compound will likely have very high retention. Impurities that are less polar may start to elute.
70:30
Medium
0.2 - 0.4
Often a good starting point for purification. Provides a balance of retention and elution for the target.
50:50
Medium-High
> 0.5
The compound may elute too quickly, risking co-elution with more polar impurities.
Step 2: Column Packing and Sample Loading
Proper column packing is essential to prevent issues like channeling and poor resolution.[11]
Slurry Packing: In a beaker, mix silica gel with the initial, least polar mobile phase to form a consistent slurry.
Pour and Pack: Pour the slurry into the column. Use gentle air pressure or a pump to pack the silica bed firmly and evenly. Ensure there are no air bubbles or cracks.[12]
Equilibrate: Run 2-3 column volumes of the mobile phase through the packed column to ensure the bed is stable and fully equilibrated.
Sample Loading:
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is often preferred as it can lead to sharper bands.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format.
Poor Separation & Resolution Issues
Caption: Decision tree for troubleshooting poor separation.
Q1: My target compound is co-eluting with an impurity, even though they looked separate on the TLC plate. What went wrong?
A1: This is a common issue that can arise from several factors. First, ensure your TLC analysis was accurate and that the spots were truly distinct. If the separation on TLC is minimal (ΔRf < 0.2), it will be very challenging to resolve on a column. Consider fine-tuning your mobile phase; sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.[4] Secondly, you may have overloaded the column. A good rule of thumb is to load no more than 1-5g of crude material per 100g of silica gel. Overloading leads to broad bands that overlap.[11] Finally, a poorly packed column with channels or cracks will destroy any potential separation.
Q2: My product has a very low Rf (<0.1) and is stuck at the top of the column, even with 50% ethyl acetate in hexane. How can I get it to elute?
A2: When a compound is highly retained, you need to significantly increase the polarity of the mobile phase. An ethyl acetate/hexane system may not be sufficiently polar.
Strategy 1: Introduce a Stronger Solvent. Switch to a more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a powerful eluent for polar compounds.[4] Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it. Be cautious, as too much methanol (>10%) can start to dissolve the silica gel.
Strategy 2: Consider Reversed-Phase. If your compound is highly polar, normal-phase chromatography may not be the best choice. In reversed-phase chromatography (using a C18 silica column), the elution order is inverted: polar compounds elute first.[4] The mobile phase is typically a mixture of water and acetonitrile or methanol.
Q3: My compound is eluting with the solvent front (Rf > 0.8), giving me no separation from non-polar impurities. How can I fix this?
A3: Your mobile phase is too polar, causing the compound to spend almost no time interacting with the stationary phase. You must decrease the eluent's polarity. If you are using a 70:30 hexane/ethyl acetate mixture, try switching to 90:10 or even 95:5. The goal is to increase the compound's retention on the silica gel, bringing the Rf into the optimal 0.2-0.4 range.[4]
Peak Shape & Stability Issues
Q4: The collected fractions show significant tailing, and the spots on my TLC plates are streaky. What is the cause and solution?
A4: Tailing is often caused by undesirable interactions between your compound and the acidic silanol groups on the silica surface.[11] This is particularly common with polar compounds containing hydrogen-bond donors like the hydroxyl group in your molecule.
Check for Overloading: Tailing can be a sign of column overloading. Try the purification again with less material.
Check for Degradation: The compound might be degrading on the silica. To test for this, spot your pure compound on a TLC plate, let it sit in the open for 30-60 minutes, and then develop it. If a new streak or spot appears, degradation is likely occurring.[5]
Use a Different Stationary Phase: If degradation is confirmed or tailing persists, switch to a less acidic stationary phase like neutral alumina. Alternatively, deactivated silica gel can be used.[5]
Q5: I suspect my compound is decomposing on the column. How can I purify it without degradation?
A5: As mentioned above, the first step is to confirm instability on silica using a TLC spot test.[5] If the compound is unstable, you have several options:
Use Neutral Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms. For your neutral molecule, neutral alumina is the safest choice. Note that the eluting power of solvents is different on alumina than on silica, so you will need to re-optimize your solvent system with TLC on alumina plates.
Deactivate the Silica: You can "deactivate" silica gel by pre-treating it with a small amount of water or by adding a very small percentage (~0.1-0.5%) of an amine like triethylamine to your mobile phase to neutralize the acidic sites. However, this can make post-purification removal of the additive difficult.
Reversed-Phase Chromatography: This is often an excellent and gentle alternative for sensitive compounds.
Frequently Asked Questions (FAQs)
What are the common impurities I should expect?
Common impurities depend on the synthetic route but may include unreacted starting materials, by-products from side reactions, or reagents used in the workup. Given the structure, potential impurities could be the corresponding aldehyde or ketone from over-oxidation, or dimers formed via side reactions.
My compound is an oil. How do I know it's pure?
Purity is assessed by multiple methods. After pooling the clean fractions (as determined by TLC), you should obtain a single spot on a TLC plate developed in multiple solvent systems. Final confirmation of purity and structural integrity should always be done using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Can I use this method to separate the (S) and (R) enantiomers?
No. Standard silica gel is achiral and cannot distinguish between enantiomers.[6][7] Separating enantiomers requires a chiral stationary phase (CSP) and is typically performed using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[8][13]
How do I remove the solvent after pooling my fractions?
The most common method is using a rotary evaporator (rotovap) under reduced pressure. Be mindful of the temperature of the water bath; since the compound is relatively small, keep the temperature low (e.g., 30-40 °C) to avoid any potential degradation or loss of product.
References
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Chemistry. Retrieved from [Link]
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
PubMed. (n.d.). Resolution of enantiomers of hydroxyeicosatetraenoate derivatives by chiral phase high-pressure liquid chromatography. Retrieved from [Link]
Google Patents. (n.d.). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
PubChem. (n.d.). Tert-butyl 3-hydroxypent-4-enoate. Retrieved from [Link]
China Tert-butyl 3-hydroxypent-4-enoate Manufacturer and Supplier. (n.d.). Retrieved from [Link]
ResearchGate. (n.d.). Purification of E3B. A, hydroxyapatite chromatography. Retrieved from [Link]
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
MDPI. (2020, August 18). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]
Pure. (1997, January 1). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Asian Journal of Chemistry. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Retrieved from [Link]
PubChem. (n.d.). tert-butyl (R)-3-hydroxypent-4-enoate. Retrieved from [Link]
DOI. (2004, June 18). Preparation and characterization of a p-tert-butyl-calix[14]-1,4-benzocrown-4-bonded silica gel stationary phase for liquid chromatography. Retrieved from [Link]
Koutentis Research Group. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]
YMC. (n.d.). Chemical stability of Reversed Phase HPLC silica under NaOH regeneration conditions. Retrieved from [Link]
Moodle@Units. (2009, February 2). Temperature and pH‐stability of commercial stationary phases. Retrieved from [Link]
Frontiers. (2021, August 19). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Retrieved from [Link]
Technical Support Center: Stabilizing Terminal Alkenes for Storage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for the common stability challenges enc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for the common stability challenges encountered when storing terminal alkenes. By understanding the underlying causes of degradation, you can implement effective strategies to preserve the integrity and reactivity of these valuable chemical building blocks.
Terminal alkenes, while synthetically versatile, are prone to several degradation pathways during storage. Understanding these mechanisms is the first step toward effective stabilization.
Q1: What are the primary ways my terminal alkene can degrade in storage?
A1: There are three main degradation pathways you should be aware of:
Isomerization: The terminal double bond (α-olefin) can migrate to a more thermodynamically stable internal position (β- or γ-olefin).[1][2][3] This is often catalyzed by trace acidic or basic impurities, or by certain metal contaminants.[4][5][6] Internal alkenes have different steric and electronic properties, which can halt or produce undesired side products in subsequent reactions.
Oxidation: In the presence of oxygen, alkenes can undergo oxidation. A primary concern is the formation of hydroperoxides at the allylic position. Over time, these can lead to the formation of epoxides, diols, or even undergo oxidative cleavage to form aldehydes and ketones.[7][8][9][10] Peroxide accumulation is a significant safety hazard, as these compounds can be explosive, especially upon concentration.
Polymerization: Terminal alkenes, particularly vinyl monomers, can undergo radical polymerization.[11][12] This process can be initiated by light, heat, or the presence of radical species like peroxides that may have formed during storage.[11][12] This results in the formation of oligomers or high-molecular-weight polymers, reducing the purity and concentration of your monomer.
Degradation Pathways of Terminal Alkenes
Caption: Primary degradation routes for terminal alkenes during storage.
Section 2: Troubleshooting Guide for Common Storage Issues
This section addresses specific problems you might encounter and provides actionable solutions.
Q2: I suspect my terminal alkene has isomerized. How can I confirm this and what should I do to prevent it?
A2: Isomerization to the more stable internal alkene is a common problem.
Confirmation:
The most reliable methods to detect isomerization are:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The signals for vinyl protons of a terminal alkene typically appear in the 4.9-5.9 ppm range. The appearance of new signals in the 5.3-5.7 ppm region, coupled with changes in the integration and splitting patterns of allylic protons, strongly suggests the formation of internal isomers.
Gas Chromatography (GC): A pure terminal alkene will show a single peak. Isomerization will lead to the appearance of new peaks, typically with slightly longer retention times. Spiking your sample with a pure standard can help confirm peak identity.
Prevention:
High Purity Starting Material: Ensure your alkene is free from acidic or metallic residues from its synthesis (e.g., leftover catalysts). If necessary, purify by distillation or filtration through a short plug of neutral alumina.
Inert Atmosphere: Store the alkene under an inert atmosphere, such as nitrogen or argon. This displaces oxygen and moisture. For long-term storage, use a glass ampoule sealed under vacuum or inert gas.
Proper Container: Use clean, dry, amber glass bottles with PTFE-lined caps. Avoid plastic containers unless their compatibility is confirmed, as plasticizers can leach and catalyze degradation.
Controlled Temperature: Store at reduced temperatures (2-8°C) to slow down the rate of potential isomerization reactions.[13]
Q3: My stored alkene tests positive for peroxides. What are the risks, and how do I safely remove them?
A3: Peroxide formation is a critical safety issue. Peroxides can detonate upon shock, friction, or heating, especially when concentrated during distillation.
Testing for Peroxides:
Qualitative Test: Use commercially available peroxide test strips. Moisten the strip with the alkene and observe the color change. A blue-violet color indicates the presence of peroxides. This is a quick and effective screening method.
Quantitative Test (Iodometric Titration): For a more precise measurement, a standard iodometric titration can be performed. The sample is treated with potassium iodide in an acidic solution. Any peroxides present will oxidize the iodide to iodine, which is then titrated with a standard sodium thiosulfate solution using a starch indicator.
Safe Peroxide Removal Protocol:WARNING: Never distill a solvent or reagent that tests positive for peroxides without first removing them.
Preparation: Work in a fume hood, wear appropriate PPE (safety glasses, lab coat, gloves), and have a blast shield in place.
Reagent: Prepare a column of activated basic or neutral alumina. The amount of alumina should be about 10-20 times the weight of the alkene.
Procedure:
Securely clamp the column over a receiving flask.
Carefully pour the peroxide-containing alkene onto the top of the alumina column.
Allow the alkene to percolate through the alumina under gravity or with gentle positive pressure (nitrogen or argon).
Collect the purified alkene.
Verification: Re-test the collected alkene with a fresh peroxide strip to ensure all peroxides have been removed. If the test is still positive, repeat the purification.
Disposal: Quench the alumina column by slowly adding a solution of ferrous sulfate or sodium bisulfite before disposal as hazardous waste.
Q4: My alkene has become viscous or contains solid particles. What happened and how can I avoid it?
A4: Increased viscosity or the presence of solids is a clear sign of polymerization. This is often initiated by radicals, which can be formed by exposure to light or by the decomposition of peroxides.
Prevention:
Use of Inhibitors: The most effective method is to add a radical inhibitor. These compounds act as scavengers, terminating the radical chain reactions that lead to polymerization.[11][12]
Storage Conditions:
Opaque Containers: Always store polymerizable alkenes in amber or opaque bottles to block UV light.
Temperature Control: Store at low temperatures (2-8°C) to minimize thermal initiation. Avoid freezing unless the monomer's properties are known, as this can cause phase separation of the inhibitor.
Inert Atmosphere: Storing under nitrogen or argon is crucial as it prevents the formation of peroxide initiators.[14]
Q5: Which stabilizer should I choose, and how do I remove it before my reaction?
A5: The choice of stabilizer depends on your alkene and its intended use. Phenolic inhibitors like BHT and hydroquinone are common.[13]
Stabilizer
Common Concentration
Properties & Use Cases
BHT (Butylated hydroxytoluene)
50-200 ppm
A non-staining, general-purpose inhibitor. Good for many applications.
Hydroquinone (HQ)
100-1000 ppm
Very effective, but can cause discoloration. Often requires oxygen to be an effective inhibitor.[14]
MEHQ (Hydroquinone monomethyl ether)
100-500 ppm
Less discoloring than HQ. Also requires oxygen for full efficacy.[14]
TBC (4-tert-Butylcatechol)
10-50 ppm
Highly effective for styrenic monomers.
Workflow for Removing Stabilizers
Caption: Decision tree for selecting an appropriate stabilizer removal method.
Protocol: Removal of Phenolic Inhibitors by Aqueous Base Wash
This method is effective for water-immiscible alkenes.
Setup: Place the alkene in a separatory funnel. Add an equal volume of a 1M sodium hydroxide (NaOH) solution.
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. The phenolic inhibitor will be deprotonated by the base and extracted into the aqueous layer. You may observe the aqueous layer turning brown.
Separation: Allow the layers to separate and drain the lower aqueous layer.
Repeat: Repeat the wash with fresh 1M NaOH solution until the aqueous layer remains colorless.
Wash: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove residual water.
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
Isolation: Filter or decant the dried alkene. Use the unstabilized alkene immediately, as it is now highly susceptible to degradation.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the ideal storage temperature?
A: For most terminal alkenes, refrigeration at 2-8°C is recommended to slow down all potential degradation pathways.
Q: Can I store terminal alkenes in the freezer?
A: Freezing is generally not recommended unless you can confirm it will not cause the stabilizer to precipitate out of the solution, which would leave the bulk liquid unprotected.
Q: How long can I store a terminal alkene?
A: This is highly dependent on the specific alkene, its purity, and storage conditions. With an appropriate inhibitor and under an inert atmosphere in the cold and dark, many alkenes can be stored for 6-12 months. It is best practice to re-analyze the purity (e.g., by GC or NMR) if the material has been stored for an extended period.
Q: What are the visual signs of degradation?
A: Common visual cues include a change in color (yellowing or browning), an increase in viscosity, or the formation of a precipitate or solid polymer. However, isomerization and low levels of peroxides are not visually detectable, necessitating analytical testing.
References
Title: Bis(pentafluorophenyl)borane-catalyzed E-selective isomerization of terminal alkenes to internal alkenes
Source: Organic Chemistry Frontiers (RSC Publishing)
URL: [Link]
Title: Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes
Source: PMC (PubMed Central)
URL: [Link]
Title: Selective Isomerization of Terminal Alkenes with Extremely Active Ruthenium Catalysts
Source: Chemistry-Methods
URL: [Link]
Title: Alkene Reactivity
Source: Michigan State University Chemistry
URL: [Link]
Standard optical rotation values for (S)-tert-butyl 3-hydroxypent-4-enoate
Standard Optical Rotation Values for (S)-tert-butyl 3-hydroxypent-4-enoate: A Comparative Performance Guide As a Senior Application Scientist specializing in asymmetric synthesis and chiral building blocks, I frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Optical Rotation Values for (S)-tert-butyl 3-hydroxypent-4-enoate: A Comparative Performance Guide
As a Senior Application Scientist specializing in asymmetric synthesis and chiral building blocks, I frequently evaluate the structural integrity of intermediates used in complex drug development. (S)-tert-butyl 3-hydroxypent-4-enoate (CAS: 1040390-31-5) is a highly versatile chiral intermediate utilized extensively in the total synthesis of depsipeptide antibiotics, Disorazole C1 analogs, and novel cyclic boronic acid ester derivatives [1, 2].
This guide objectively compares the performance and physicochemical properties of this specific enantiomer against its alternatives, providing the causality behind experimental choices and a self-validating protocol for ensuring enantiomeric purity.
Optical Rotation Standards & Alternative Comparison
To ensure the integrity of downstream syntheses, validating the enantiomeric excess (ee) of the starting material is paramount. The specific optical rotation provides a rapid, non-destructive, and self-validating metric for this purpose.
Table 1: Optical Rotation and Performance Comparison of 3-Hydroxypent-4-enoate Derivatives
Compound
Specific Rotation [α]²²_D
Solvent (Conc.)
Structural Advantage / Application
(S)-tert-butyl 3-hydroxypent-4-enoate
-8.4°
CHCl₃ (c 1.0)
Bulky ester prevents spontaneous lactonization; ideal for beta-lactamase inhibitors.
(R)-tert-butyl 3-hydroxypent-4-enoate
+8.4°
CHCl₃ (c 1.0)
Antipodal building block; utilized in depsipeptide antibiotic total synthesis.
(S)-ethyl 3-hydroxypent-4-enoate
Varies (-10° to -14°)
CHCl₃ (c 1.0)
Prone to unwanted transesterification and lactonization during multi-step syntheses.
Racemic tert-butyl ester
0.0°
CHCl₃ (c 1.0)
Low-cost starting material for chemoenzymatic kinetic resolution workflows.
Causality of Experimental Conditions:
Why choose the tert-butyl ester over the ethyl ester? The bulky tert-butyl group provides a critical steric shield. It prevents unwanted intramolecular transesterification (lactonization) between the C3 hydroxyl and the ester carbonyl—a common failure mode observed in less hindered alternatives during basic or nucleophilic downstream steps.
The standard specific rotation for the (R)-enantiomer is rigorously established as [α]²²_D +8.4° (c 1.0, CHCl₃) [1]. By the fundamental laws of chirality, the (S)-enantiomer possesses an equal but opposite rotation of -8.4° under identical conditions. Chloroform (CHCl₃) is deliberately selected as the polarimetric solvent because its low polarity and lack of hydrogen-bond accepting capability prevent the disruption of the molecule's internal chiral conformation, ensuring highly reproducible specific rotation values.
Workflow Visualization
Fig 1: Kinetic resolution and polarimetric validation workflow for the (S)-enantiomer.
Self-Validating Experimental Protocols
To achieve and verify the required enantiomeric purity, the following self-validating system must be employed. The chemoenzymatic resolution isolates the target, while the polarimetry step acts as the validation gatekeeper.
Protocol 1: Chemoenzymatic Kinetic Resolution
Objective: Isolate the (S)-enantiomer from the racemate with >99% ee.
Causality: Amano PS lipase selectively acylates the (R)-enantiomer [3]. By strictly monitoring the reaction and terminating it at exactly 50% conversion, the unreacted alcohol is highly enriched in the (S)-configuration.
Substrate Preparation : Dissolve 10.0 g of racemic tert-butyl 3-hydroxypent-4-enoate in 100 mL of anhydrous MTBE (methyl tert-butyl ether).
Enzyme Addition : Add 2.0 g of Amano PS lipase and 3.0 equivalents of vinyl acetate (acting as the irreversible acyl donor).
Reaction Monitoring : Stir at 22 °C. Monitor the conversion via chiral GC (e.g., Cyclosil-B column) until exactly 50% conversion is reached.
Separation : Filter off the immobilized enzyme. Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc gradient) to easily separate the highly polar unreacted (S)-alcohol from the non-polar (R)-acetate byproduct.
Protocol 2: High-Precision Polarimetry Validation
Objective: Verify the optical rotation of the isolated (S)-enantiomer against the standard [-8.4°].
Calibration : Zero the polarimeter (e.g., Perkin-Elmer 341) using HPLC-grade CHCl₃ in a 10 cm quartz cell at exactly 22.0 °C.
Sample Preparation : Accurately weigh 10.0 mg of the purified (S)-tert-butyl 3-hydroxypent-4-enoate. Dilute to exactly 1.00 mL with CHCl₃ in a volumetric flask to achieve a concentration of c = 1.0 g/100 mL.
Measurement : Record the observed rotation (α) at the sodium D-line (589 nm).
Calculation : Calculate the specific rotation using the formula [α] = α / (l × c), where l is the path length in dm (1.0 dm) and c is the concentration in g/100 mL (1.0). Validate that the result is -8.4° ± 0.2°. A deviation beyond this margin indicates incomplete kinetic resolution or solvent contamination.
Mechanistic Insights & Downstream Applications
The validated (S)-tert-butyl 3-hydroxypent-4-enoate is directly deployed in the synthesis of cyclic boronic acid esters. These compounds are breakthrough broad-spectrum beta-lactamase inhibitors, specifically targeting Ambler Class A (e.g., KPC-producing Klebsiella pneumoniae), C, and D enzymes [2].
The absolute stereochemistry at the C3 hydroxyl group of our starting material dictates the spatial orientation of the final boronic acid pharmacophore. This precise 3D geometry is essential for forming a reversible covalent bond with the catalytic serine residue of the beta-lactamase. Using the (R)-enantiomer or a racemate results in steric clashes within the enzyme's active site and a complete loss of inhibitory activity, underscoring the critical nature of the polarimetric validation step described above.
References
Title : The Total Synthesis of Depsipeptide Antibiotics
Source : eScholarship, University of California, San Diego
URL :[Link]
Title : Fluorescence Assay and Screening of Epoxide Opening by Nucleophiles
Source : ResearchGate
URL : [Link]
Comparative
A Comprehensive Guide to Ester Protecting Groups in Statin Synthesis: tert-Butyl vs. Ethyl Esters
In the highly regulated landscape of active pharmaceutical ingredient (API) manufacturing, the synthesis of statins—such as Atorvastatin and Rosuvastatin—requires exquisite control over stereochemistry and functional gro...
Author: BenchChem Technical Support Team. Date: March 2026
In the highly regulated landscape of active pharmaceutical ingredient (API) manufacturing, the synthesis of statins—such as Atorvastatin and Rosuvastatin—requires exquisite control over stereochemistry and functional group reactivity. At the heart of these molecules lies the chiral 3,5-dihydroxyheptanoic acid pharmacophore, which mimics HMG-CoA to inhibit cholesterol biosynthesis.
During the convergent assembly of the statin core, this sensitive side chain must be protected. As a Senior Application Scientist, I present this objective technical guide to compare the two most prominent ester protecting strategies: tert-butyl esters and ethyl esters . We will analyze the mechanistic causality behind their selection, compare their performance quantitatively, and provide self-validating experimental protocols for their downstream processing.
Mechanistic Causality: Steric Shielding vs. Atom Economy
The choice between a tert-butyl and an ethyl ester is not arbitrary; it is dictated by the specific chemical environment of the cross-coupling or olefination steps used to build the API core.
The tert-Butyl Advantage: Extreme Steric Shielding
The synthesis of Atorvastatin relies heavily on the Paal-Knorr condensation of a 1,4-diketone with a primary amine containing the chiral diol side chain[1]. If an unhindered ethyl ester were used, the primary amine could undergo intramolecular cyclization or intermolecular amidation, destroying the side chain. The tert-butyl ester provides immense steric bulk, completely shielding the carbonyl carbon from nucleophilic attack[1]. Similarly, in the liquid-assisted Wittig reaction used for Rosuvastatin, the tert-butyl group protects the ester from the strong bases (e.g., DBU) required to generate the ylide[2].
The Ethyl Ester Advantage: Biocatalytic Compatibility
Conversely, ethyl esters are highly favored in the early stages of side-chain construction, particularly in modern biocatalytic routes. Enzymatic processes, such as the aldolase-catalyzed desymmetrization or the bioreduction of (S)-4-chloro-3-hydroxybutyric acid ethyl ester, proceed with high enantioselectivity when the ester is less sterically demanding[3]. Furthermore, ethyl esters offer superior atom economy and lower raw material costs, making them attractive for green chemistry initiatives[4].
Synthetic Workflow and Logical Relationships
The divergent downstream processing of these two protecting groups requires distinct chemical logic, as visualized in the workflow below.
Caption: Workflow comparing tert-butyl and ethyl ester routes in statin API synthesis.
Quantitative Performance Comparison
The following table summarizes the operational parameters and performance metrics of both ester strategies based on industrial-scale synthesis data.
To ensure reproducibility and scientific integrity, the following protocols detail the step-by-step methodologies for processing these esters, embedding the causality of the chemical choices and built-in validation checkpoints.
Protocol A: Deprotection of tert-Butyl Ester (Late-Stage Atorvastatin/Rosuvastatin)
Objective: Cleave the tert-butyl ester to yield the statin free acid, followed by conversion to the calcium salt API[5].
Acidic Cleavage:
Action: Dissolve 10.0 g of the tert-butyl protected statin intermediate in 50 mL dichloromethane (DCM). Add 15% trifluoroacetic acid (TFA) by volume dropwise at 0°C.
Causality: The bulky tert-butyl group is resistant to base but highly susceptible to acid. TFA protonates the ester, facilitating the departure of a stable tert-butyl cation, which rapidly eliminates to form isobutylene gas. The evolution of gas drives the reaction to completion without requiring thermal energy that could degrade the 1,3-diol moiety.
Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 1:1). The reaction is complete when the high-Rf starting material spot disappears and gas evolution ceases.
Neutralization and Salt Formation:
Action: Add 1M aqueous NaOH until the aqueous layer reaches pH 9.5. Extract and discard the organic layer (DCM).
Causality: Neutralization converts the newly formed free acid into a highly water-soluble sodium salt, allowing organic impurities to be washed away.
Calcium Salt Precipitation:
Action: Add a stoichiometric amount of aqueous
CaCl2⋅2H2O
dropwise to the aqueous sodium salt solution at 25°C.
Validation Checkpoint: A white crystalline solid will immediately precipitate. The calcium salt of the statin is poorly soluble in water compared to the sodium salt, driving a highly pure precipitation of the final API.
Protocol B: Direct Saponification of Ethyl Ester Intermediates
Objective: Hydrolyze the ethyl ester directly to the sodium salt precursor[4].
Base-Catalyzed Hydrolysis:
Action: Suspend the ethyl ester intermediate in a 1:1 mixture of ethanol and water. Add 1.2 equivalents of 1M NaOH dropwise at 25°C.
Causality: The unhindered ethyl ester undergoes classic nucleophilic acyl substitution. Hydroxide attacks the carbonyl, displacing ethoxide. Operating strictly at room temperature prevents base-catalyzed epimerization of the sensitive syn-1,3-diol stereocenters.
Validation Checkpoint: Monitor the pH of the reaction mixture. A stabilization of pH at ~9.5–10.0 indicates that the consumption of hydroxide has ceased, confirming complete conversion to the sodium salt.
Solvent Evaporation:
Action: Remove the ethanol under reduced pressure at 35°C.
Causality: Ethanol must be removed because it acts as a co-solvent that artificially increases the solubility of the final calcium salt, which would drastically reduce the yield during the final precipitation step.
Validating the Enantiomeric Purity of Chiral Synthons: A Comparative Guide for Pharmaceutical Development
The thalidomide tragedy of the 1960s fundamentally altered the trajectory of drug development, proving that enantiomers of a single chiral molecule can exhibit drastically different pharmacological and toxicological prof...
Author: BenchChem Technical Support Team. Date: March 2026
The thalidomide tragedy of the 1960s fundamentally altered the trajectory of drug development, proving that enantiomers of a single chiral molecule can exhibit drastically different pharmacological and toxicological profiles. In response, the FDA’s landmark 1992 guidance, Development of New Stereoisomeric Drugs, mandated that pharmaceutical manufacturers rigorously justify the stereoisomeric composition of their products and implement quantitative assays to control chiral impurities[1].
Today, the regulatory expectation is clear: the undesired enantiomer (the distomer) is treated as an impurity, typically limited to
≤0.1%
of the active pharmaceutical ingredient (API)[2]. As a Senior Application Scientist, I frequently encounter the analytical dilemma this presents: enantiomers possess identical scalar physicochemical properties in an achiral environment. To separate them, we must force them into a chiral environment to form transient diastereomeric complexes. The difference in the free energy of formation (
ΔΔG
) of these complexes dictates our separation factor (
α
).
This guide objectively compares the three primary modalities for chiral validation—Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR)—and provides a self-validating experimental protocol for establishing enantiomeric excess (
ee
).
Comparative Analysis of Analytical Modalities
Supercritical Fluid Chromatography (Chiral SFC): The Modern Gold Standard
SFC utilizes sub- or supercritical carbon dioxide (
CO2
) combined with polar organic modifiers (e.g., methanol, isopropanol) as the mobile phase.
The Causality of Performance: Supercritical
CO2
exhibits gas-like diffusivity and liquid-like density. This unique physicochemical state drastically reduces mobile phase viscosity compared to HPLC. According to the van Deemter equation, this low viscosity flattens the C-term (resistance to mass transfer), allowing us to run flow rates 3 to 5 times higher than HPLC without sacrificing theoretical plate counts[3].
Advantage: SFC reduces organic solvent consumption by 60–70% and cuts run times by up to 80%, making it the preferred method for both analytical screening and preparative scale-up[3].
High-Performance Liquid Chromatography (Chiral HPLC): The Ubiquitous Workhorse
Chiral HPLC relies on normal-phase (e.g., hexane/isopropanol) or reversed-phase mobile systems passing through Chiral Stationary Phases (CSPs) like immobilized polysaccharides or cyclodextrins[4].
The Causality of Performance: The higher viscosity of liquid solvents results in slower mass transfer kinetics. Consequently, HPLC requires longer column equilibration times and slower flow rates to maintain baseline resolution.
Advantage: Despite being slower than SFC, HPLC remains indispensable for highly polar, water-soluble, or
CO2
-insoluble synthons that precipitate in SFC systems[3].
Nuclear Magnetic Resonance (Chiral NMR): The Orthogonal Validator
Instead of physical separation, Chiral NMR utilizes Chiral Solvating Agents (CSAs) like Europium shift reagents (
Eu(hfc)3
) or Mosher's acid derivatives[5].
The Causality of Performance: When a racemic synthon is mixed with a CSA in an NMR tube, rapid exchange forms diastereomeric solvates. The differing magnetic environments of these solvates induce chemical shift non-equivalence (
Δδ
), splitting the enantiomer signals.
Advantage: NMR is the definitive method for determining absolute stereochemical configuration without needing a chiral column[5]. However, its high Limit of Detection (LOD ~1-2%) makes it unsuitable for trace impurity quantification.
To ensure scientific integrity, a chiral purity assay cannot simply be a sequence of injections; it must be a self-validating system . The following protocol is designed according to ICH Q2(R1) guidelines to quantify a chiral impurity at the 0.1% threshold[4][6].
Phase 1: System Suitability Testing (SST) - The Internal Gatekeeper
Before any sample is analyzed, the system must prove its thermodynamic and kinetic readiness.
Preparation: Prepare a resolution standard containing a 1:1 racemic mixture of the synthon at
1.0 mg/mL
.
Execution: Inject the standard 6 consecutive times.
Self-Validating Mechanism: The chromatography data system (CDS) is programmed to evaluate the critical pair. If the Resolution (
Rs
) is
<1.7
or the Tailing Factor (
Tf
) of the eutomer is
>1.5
, the sequence automatically halts. Causality: High tailing of the overloaded eutomer (main peak) will artificially inflate the integration of the trace distomer (impurity) eluting immediately after it, leading to false-positive impurity reporting[7].
Phase 2: Specificity and Selectivity
Preparation: Prepare a blank (sample diluent) and a spiked placebo (if applicable).
Execution: Inject the blank and verify no baseline disturbances occur at the retention times of either enantiomer.
Causality: This proves that the observed peaks are exclusively the enantiomers and not artifacts of the sample matrix or degradation products[4].
Phase 3: Sensitivity (LOD and LOQ Determination)
Preparation: Serially dilute the distomer standard to expected concentrations of 0.01%, 0.05%, and 0.1% relative to the nominal API concentration.
Execution: Inject each level in triplicate.
Calculation: Calculate the Signal-to-Noise (S/N) ratio. The Limit of Detection (LOD) is established at
S/N≥3:1
, and the Limit of Quantification (LOQ) at
S/N≥10:1
[8].
Phase 4: Accuracy via Spike Recovery (The Matrix Challenge)
Preparation: The primary analytical challenge is the massive concentration asymmetry between the eutomer (
>99.9%
) and the distomer (
<0.1%
). Prepare the eutomer at its nominal working concentration (
10 mg/mL
).
Spiking: Spike the distomer into the eutomer solution at 50%, 100%, and 150% of the specification limit (e.g., 0.05%, 0.10%, and 0.15%).
Execution: Analyze in triplicate.
Self-Validating Mechanism (Bracketing): A racemic check standard is injected every 10 samples. If the
Rs
drifts below 1.7 during the run, the system invalidates the preceding batch, ensuring no data is compromised by transient column degradation or modifier depletion.
Workflow Visualization
The following diagram illustrates the logical progression from initial screening to a fully validated, QC-ready method.
Workflow for Chiral Method Development and ICH Q2 Validation.
References
Source: U.S. Food and Drug Administration (fda.gov)
Source: LCGC International (chromatographyonline.com)
Source: LCGC International (chromatographyonline.com)
Source: BenchChem (benchchem.com)
Source: Chiralpedia (chiralpedia.com)
Source: MDPI (mdpi.com)
Development and Validation of Chiral HPLC Method for Quantification of 3-(S)
Source: Molecules / University of Bologna (unibo.it)
Mechanistic IR Profiling: Understanding the Causality of Peaks
Comparative IR Spectroscopy Guide: Reaction Monitoring of tert-Butyl 3-hydroxypent-4-enoate In modern drug development and complex organic synthesis, tert-butyl 3-hydroxypent-4-enoate serves as a highly versatile chiral...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative IR Spectroscopy Guide: Reaction Monitoring of tert-Butyl 3-hydroxypent-4-enoate
In modern drug development and complex organic synthesis, tert-butyl 3-hydroxypent-4-enoate serves as a highly versatile chiral building block. Featuring a tert-butyl ester, a secondary allylic alcohol, and a terminal alkene, this molecule is frequently subjected to oxidation (yielding β-keto esters) or hydrogenation (yielding saturated aliphatic alcohols)[1].
For researchers, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the gold standard for monitoring these synthetic transformations in real-time. This guide objectively compares the IR spectroscopic profile of tert-butyl 3-hydroxypent-4-enoate against its primary synthetic alternatives, providing a self-validating framework for experimental reaction tracking.
To effectively use IR spectroscopy as a reaction compass, one must understand the physical causality behind the vibrational frequencies of tert-butyl 3-hydroxypent-4-enoate:
The Hydroxyl Group (-OH): The secondary allylic alcohol participates heavily in intermolecular hydrogen bonding. This physical interaction weakens the O-H bond, broadening the absorption band and shifting it to a lower frequency range of 3350–3450 cm⁻¹ .
The tert-Butyl Ester Carbonyl (C=O): Standard methyl esters typically absorb near 1740 cm⁻¹. However, the bulky tert-butyl group exerts a slight positive inductive effect (+I) and significant steric hindrance. This increases the electron density around the carbonyl oxygen, slightly weakening the C=O double bond and shifting the stretch to ~1730 cm⁻¹ [2].
The Terminal Alkene (C=C): The isolated terminal double bond presents a distinct, medium-intensity C=C stretching frequency at ~1645 cm⁻¹ . Because the carbon atoms are sp² hybridized, the associated C-H bonds are stronger and stiffer than aliphatic C-H bonds, resulting in a weak but diagnostic sp² C-H stretch at ~3080 cm⁻¹ .
Comparative Performance: IR Profiles of Structural Analogs
When utilizing tert-butyl 3-hydroxypent-4-enoate in a synthetic pathway, the most critical analytical task is differentiating it from its oxidized and hydrogenated counterparts.
Oxidation to the β-Keto Ester (tert-Butyl 3-oxopent-4-enoate)
Oxidation (e.g., via Jones reagent) converts the allylic alcohol into a conjugated ketone[1]. The IR spectrum undergoes a dramatic shift: the broad 3400 cm⁻¹ -OH band disappears, and a new ketone C=O band emerges at ~1685 cm⁻¹.
Expert Nuance: The resulting β-keto ester exists as a 1:1 keto-enol tautomeric mixture in solution[3]. The enol form introduces a shifted conjugated ester band (~1650 cm⁻¹) and a broad enol -OH stretch. Researchers must not mistake this enol -OH for unreacted starting material; the presence of the 1685 cm⁻¹ peak is the definitive marker of successful oxidation[4].
Hydrogenation to the Saturated Analog (tert-Butyl 3-hydroxypentanoate)
When the terminal alkene is reduced, the IR spectrum loses the 1645 cm⁻¹ (C=C) and 3080 cm⁻¹ (sp² C-H) bands. The 3400 cm⁻¹ (-OH) and 1730 cm⁻¹ (C=O) bands remain intact, confirming that the ester and alcohol functional groups survived the reducing conditions.
To ensure absolute trustworthiness in your analytical data, follow this self-validating ATR-FTIR workflow for real-time reaction monitoring. This protocol ensures that environmental artifacts (like atmospheric moisture) do not yield false positives for hydroxyl groups.
Step 1: System Initialization and Background Subtraction
Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and allow it to dry completely.
Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere. The software must automatically subtract this to eliminate atmospheric CO₂ (2350 cm⁻¹) and water vapor (3600–3900 cm⁻¹ and ~1600 cm⁻¹) interference.
Step 2: Baseline Verification
Run a "dummy" scan on the empty, cleaned crystal. The resulting spectrum must be a completely flat line (±0.001 absorbance units). Causality: If peaks appear, the crystal is contaminated, which will artificially skew the integration of the starting material's peaks.
Step 3: Sample Application and Acquisition
Apply 1–2 drops of the neat liquid reaction aliquot directly onto the ATR crystal, ensuring the beam area is completely covered.
Acquire the sample spectrum using 32–64 scans at 4 cm⁻¹ resolution.
For Oxidation: Overlay the real-time spectrum with the pure tert-butyl 3-hydroxypent-4-enoate reference. The reaction is quantitatively complete when the mathematical integration of the 3400 cm⁻¹ band reaches the baseline, and the integration of the newly formed 1685 cm⁻¹ band plateaus.
For Hydrogenation: Track the disappearance of the 1645 cm⁻¹ peak. If the peak area ceases to decrease but remains above the baseline, the catalyst may be poisoned, or the hydrogen pressure is insufficient.
Reaction Monitoring Workflow
Reaction monitoring workflow tracking IR peak shifts during oxidation and hydrogenation.
References
Supporting Information for Synthesis and bioactivity of analogues of the marine antibiotic tropodithietic acid
Source: Beilstein Journals
URL:[Link]
Oxone-Mediated Oxidative Cleavage of β-Keto Esters and 1,3-Diketones to α-Keto Esters and 1,2-Diketones in Aqueous Medium
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Comparison of enzymatic vs chemical synthesis of chiral 3-hydroxy esters
An in-depth technical analysis comparing chemocatalytic and biocatalytic methodologies for the synthesis of chiral 3-hydroxy esters, critical intermediates in modern pharmaceutical development. Executive Summary Chiral 3...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis comparing chemocatalytic and biocatalytic methodologies for the synthesis of chiral 3-hydroxy esters, critical intermediates in modern pharmaceutical development.
Executive Summary
Chiral 3-hydroxy esters (β-hydroxy esters) are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), serving as essential building blocks for statins (e.g., atorvastatin), carbapenem antibiotics, and anti-obesity drugs. The asymmetric reduction of prochiral β-keto esters is the premier strategy for accessing these molecules.
Historically, the industrial standard was set by transition-metal-catalyzed asymmetric hydrogenation, pioneered by Ryoji Noyori[1]. However, the advent of directed evolution and recombinant enzyme technology has elevated biocatalysis—specifically the use of Ketoreductases (KREDs)—to a highly competitive, and often superior, alternative[2]. This guide provides an objective, data-driven comparison of these two paradigms, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for laboratory and scale-up applications.
Mechanistic Paradigms: The "Why" Behind the Chemistry
Chemocatalysis: Ru-BINAP Asymmetric Hydrogenation
The chemical approach relies on chiral transition-metal complexes, most notably Ruthenium(II) coordinated to a chiral diphosphine ligand such as BINAP.
Mechanism & Causality: The reaction proceeds via an inner-sphere mechanism. The β-keto ester acts as a bidentate ligand, coordinating to the Ru(II) center through both the ketone and ester carbonyl oxygens. This forms a rigid metallacycle. The sterically demanding chiral pocket of the BINAP ligand dictates the stereofacial approach of the hydride, resulting in high enantiomeric excess (ee)[1].
Operational Imperatives: The rate-limiting step is often the oxidative addition of hydrogen gas to the metal center. Consequently, high H₂ pressure (often >50 atm) is required to drive the catalytic cycle forward and outcompete catalyst deactivation pathways[3]. Furthermore, Ru(II) is highly susceptible to irreversible oxidation to Ru(III)/Ru(IV); thus, strictly anaerobic and anhydrous conditions are non-negotiable.
Biocatalysis: KRED-Mediated Asymmetric Reduction
Biocatalytic reduction utilizes Ketoreductases (KREDs) or Carbonyl Reductases to transfer a hydride from a nicotinamide cofactor (NADH or NADPH) to the prochiral ketone[2].
Mechanism & Causality: The enzyme active site provides an exquisite chiral environment, typically yielding >99% ee. However, stoichiometric use of NADPH is economically prohibitive. Therefore, the system is coupled with a cofactor regeneration cycle , most commonly utilizing Glucose Dehydrogenase (GDH) and inexpensive glucose as the terminal reductant[4].
Operational Imperatives: As GDH oxidizes glucose, it produces gluconic acid. Without intervention, this acid accumulation rapidly drops the reaction pH, leading to the catastrophic denaturation of both KRED and GDH. Therefore, active pH titration (pH stat) or high-capacity buffering is the critical causal factor for successful turnover[5].
Decision matrix comparing chemocatalytic and biocatalytic pathways for β-hydroxy ester synthesis.
Quantitative Performance Comparison
The following table synthesizes the operational and performance metrics of both methodologies based on standard industrial benchmarks for the synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate (a statin precursor)[1],[2].
Metric
Ru-BINAP Hydrogenation
KRED / GDH Bioreduction
Enantiomeric Excess (ee)
95% – 98%
>99.5%
Substrate Loading
Very High (up to 3-5 M)
Moderate to High (0.5-1.5 M)
Catalyst Loading (S/C ratio)
10,000 – 50,000
1 – 5 wt% (Enzyme to Substrate)
Reaction Conditions
50–100 atm H₂, 50°C
1 atm, 30°C, pH 7.0
Solvent System
Methanol, Ethanol, or DCM
Aqueous Buffer (often with co-solvent)
Primary Cost Driver
Precious metal (Ru) & Chiral Ligand
Enzyme production & downstream extraction
Environmental Impact (E-factor)
Moderate (Heavy metal waste)
Low (Aqueous waste, biodegradable)
Infrastructure Requirement
High-pressure autoclaves, Glovebox
Standard stirred-tank bioreactors, pH stats
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the causal reasoning for the action and an inline quality control (QC) check.
Target: Synthesis of Ethyl (R)-3-hydroxybutyrate from Ethyl Acetoacetate.
Catalyst Preparation (Glovebox Required):
Action: Inside an argon-filled glovebox, dissolve 2.0 mg of RuCl₂ₙ in 5 mL of strictly anhydrous, freeze-pump-thaw degassed methanol.
Causality: Trace oxygen will irreversibly oxidize Ru(II) to inactive Ru(III)/Ru(IV) species, completely halting the catalytic cycle.
Substrate Loading:
Action: Add 10.0 g of purified ethyl acetoacetate to the catalyst solution. Transfer the mixture to a 50 mL stainless-steel pressure reactor sealed with a PTFE O-ring.
Hydrogenation:
Action: Purge the reactor with H₂ gas three times (pressurize to 10 atm, then vent). Finally, pressurize to 100 atm H₂ and heat to 50°C with vigorous stirring (1000 rpm) for 12 hours.
Causality: High stirring rates overcome the gas-liquid mass transfer barrier of H₂, ensuring the rate-limiting oxidative addition step is saturated.
Validation & Workup:
Action: Cool the reactor to room temperature and carefully vent the H₂.
Self-Validation Check: Withdraw a 50 µL aliquot, filter through a short silica plug (to remove Ru), and analyze via chiral GC. If conversion is <99% or ee is <95%, the solvent batch likely contained trace moisture or O₂.
Isolation: Remove methanol under reduced pressure and distill the residue to yield the pure product.
Target: Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate from Ethyl 4-chloroacetoacetate.
Buffer & Cofactor Preparation:
Action: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄. Dissolve 15 g of D-glucose (terminal reductant) and 10 mg of NADP⁺ (cofactor).
Causality: Mg²⁺ ions are frequently required to stabilize the tetrameric structure of many KREDs. NADP⁺ is used in catalytic amounts (0.01 mol%) because the GDH will continuously recycle it.
Enzyme Loading:
Action: Add 100 mg of lyophilized KRED powder and 50 mg of GDH powder to the buffer. Stir gently at 30°C to dissolve.
Biotransformation with pH Stat:
Action: Add 10 g of ethyl 4-chloroacetoacetate. Connect the reactor to an automated pH stat loaded with 2M NaOH. Set the target pH to 7.0.
Causality: As GDH oxidizes glucose, gluconic acid is formed. The pH stat will automatically titrate NaOH to neutralize the acid. If the pH drops below 6.0, the enzymes will denature.
Validation & Workup:
Self-Validation Check: Monitor the NaOH consumption on the pH stat. When NaOH consumption ceases, the reaction has reached maximum conversion. Confirm via HPLC.
Isolation: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
Enzymatic cofactor regeneration cycle coupling KRED-mediated reduction with GDH-mediated recycling.
Strategic Conclusion
For drug development professionals, the choice between chemocatalysis and biocatalysis hinges on infrastructure and target purity. Chemical synthesis (Ru-BINAP) remains highly effective for massive-scale commodity production where high-pressure infrastructure already exists and substrate loadings >3 M are required[1]. However, Biocatalysis (KREDs) is rapidly becoming the default choice for complex API synthesis due to its unparalleled enantioselectivity (>99.5% ee), mild ambient operating conditions, and elimination of heavy metal impurities in the final drug product[5].
References
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). "Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity." Journal of the American Chemical Society. URL:[Link]
Moore, J. C., et al. "Ketoreductases: Stereoselective catalysts for the facile synthesis of chiral alcohols." ResearchGate. URL:[Link]
"Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant." ResearchGate. URL:[Link]
QC standards for (S)-tert-butyl 3-hydroxypent-4-enoate intermediates
The synthesis of complex polyketides, depsipeptides, and statin side-chains demands chiral building blocks with rigorous stereochemical fidelity. Among these, (S)-tert-butyl 3-hydroxypent-4-enoate (CAS 1040390-31-5) has...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of complex polyketides, depsipeptides, and statin side-chains demands chiral building blocks with rigorous stereochemical fidelity. Among these, (S)-tert-butyl 3-hydroxypent-4-enoate (CAS 1040390-31-5) has emerged as a premier synthon[1]. Its terminal alkene and secondary chiral alcohol provide a versatile scaffold for cross-metathesis and asymmetric functionalization.
However, maintaining the integrity of this intermediate requires strict Quality Control (QC) standards. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of the tert-butyl ester against its alternatives, explain the mechanistic causality behind our analytical choices, and provide self-validating protocols for batch release.
Strategic Rationale: The Superiority of the tert-Butyl Ester
When designing a synthetic route, chemists often debate between using methyl, ethyl, or tert-butyl esters. The choice is not merely economical; it is fundamentally mechanistic.
During downstream functionalization (e.g., TBS protection of the C3-hydroxyl or olefin cross-metathesis), the intermediate is frequently exposed to basic conditions or coupling reagents. Under these conditions, less hindered esters (like methyl or ethyl) are highly susceptible to intramolecular lactonization . The C3-oxygen acts as a nucleophile, attacking the C1-carbonyl to form a stable 5-membered lactone, resulting in catastrophic yield losses[2].
The bulky tert-butoxy group provides a robust steric shield around the C1-carbonyl, effectively shutting down this nucleophilic attack and preserving the linear carbon skeleton.
Steric shielding by the tert-butyl group prevents undesired intramolecular lactonization.
Comparative Performance Data
The table below summarizes the objective performance metrics of these derivatives in complex total synthesis workflows.
Derivative
Downstream Polyketide Yield
Enantiomeric Excess (ee) Retention
Susceptibility to Lactonization
Analytical Thermal Stability
(S)-tert-butyl ester
>85%
>98%
Low (Sterically shielded)
Moderate (Requires HPLC)
(S)-methyl ester
<60%
>95%
High (Spontaneous under base)
High (GC-FID compatible)
Racemic tert-butyl
<45% (Post-resolution)
N/A
Low
Moderate
Quality Control (QC) Standards & Analytical Workflows
To release a batch of (S)-tert-butyl 3-hydroxypent-4-enoate for pharmaceutical use, the QC workflow must be a self-validating system. We rely on two primary chromatographic techniques, each chosen for specific mechanistic reasons.
Chemical Purity: Why RP-HPLC over GC-FID?
While Gas Chromatography (GC-FID) is standard for many volatile intermediates, it is a poor choice for tert-butyl esters. At typical GC injection port temperatures (>200°C), the tert-butyl group undergoes an acid-catalyzed or thermal E1-like elimination, degrading the sample into isobutylene and 3-hydroxypent-4-enoic acid. This artificially lowers the reported purity.
Therefore, Reverse-Phase HPLC (RP-HPLC) is the authoritative standard[3]. We utilize a low-pH mobile phase (0.1% Trifluoroacetic acid) to suppress the ionization of any trace free acid impurities, ensuring sharp, quantifiable peak shapes.
The (S)-enantiomer must be verified to >98% ee. This is achieved using a Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) stationary phase[4]. The separation is driven by transient diastereomeric complexes: the chiral stationary phase interacts with the analyte via hydrogen bonding at the C3-OH and dipole-dipole interactions at the ester carbonyl. The spatial arrangement of the (S) vs. (R) enantiomers dictates their binding affinity, allowing for baseline separation.
QC workflow for (S)-tert-butyl 3-hydroxypent-4-enoate ensuring chemical and chiral integrity.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies incorporate mandatory validation steps to ensure data integrity.
Protocol A: Determination of Enantiomeric Excess (ee) via Chiral HPLC
This system is self-validating only if a racemic reference standard is injected prior to the sample. Without this step, a single peak could falsely indicate 100% ee when it is actually a co-eluting racemate due to column degradation.
System Setup: Agilent 1100/1200 series (or equivalent) equipped with a DAD/UV detector.
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
Mobile Phase: Hexane / Isopropanol (99:1 v/v). Causality: The highly non-polar mobile phase forces the analyte to interact intimately with the chiral stationary phase, maximizing stereorecognition[4].
Flow Rate & Temperature: 1.0 mL/min at 25°C.
Detection: UV at 215 nm.
Validation Step (Critical): Inject a 1 mg/mL solution of racemic tert-butyl 3-hydroxypent-4-enoate. Verify that the Resolution factor (
Rs
) between the (R) and (S) peaks is
≥1.5
.
Sample Analysis: Inject the (S)-batch sample. Calculate ee% using the formula:
ee%=Area(S)+Area(R)Area(S)−Area(R)×100
Protocol B: Chemical Purity via RP-HPLC
To validate this assay, a diluent blank must be injected to rule out ghost peaks, and the tailing factor of the main peak must be monitored.
Column: Phenomenex Synergi Hydro-RP (250 x 4.6 mm, 4 µm) or equivalent C18 column[3].
Mobile Phase A: Milli-Q Water with 0.1% Trifluoroacetic acid (TFA).
Mobile Phase B: HPLC-grade Acetonitrile.
Gradient Program: Isocratic at 5% B for 3 minutes, then ramp to 95% B over 35 minutes. Hold at 95% B for 2 minutes.
Flow Rate: 1.0 mL/min.
Validation Step (Critical): Inject a blank (Mobile Phase A/B mixture). Ensure no peaks elute at the expected retention time of the analyte. For the sample injection, verify that the tailing factor of the main peak is
≤1.5
. An increased tailing factor indicates secondary interactions (often due to TFA depletion), which invalidates the purity calculation.
References
Title: (–)-Disorazole C1 and New Analogs: Total Synthesis and Biological Evaluation
Source: University of Halle (uni-halle.de)
URL: [Link]
Title: UC Santa Barbara Electronic Theses and Dissertations
Source: eScholarship (University of California)
URL: [Link]
A Comparative Guide to Determining the Absolute Configuration of 3-hydroxypent-4-enoate
The precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is a cornerstone of modern chemical and pharmaceutical sciences. For chiral molecules, where two enantiomers exist as non-su...
Author: BenchChem Technical Support Team. Date: March 2026
The precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is a cornerstone of modern chemical and pharmaceutical sciences. For chiral molecules, where two enantiomers exist as non-superimposable mirror images, this spatial arrangement can dictate the entirety of their biological interactions. One enantiomer of a drug may offer a potent therapeutic effect, while its mirror image could be inert or, in some infamous cases, dangerously toxic. Therefore, for researchers, scientists, and drug development professionals, the unambiguous assignment of absolute configuration is not merely an analytical exercise but a critical necessity for safety, efficacy, and intellectual property.
This guide provides an in-depth comparison of the principal analytical techniques for determining the absolute configuration of 3-hydroxypent-4-enoate, a versatile chiral building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is presented as a self-validating system. Our objective is to equip you with the technical knowledge and field-proven insights required to select and execute the most appropriate method for your specific research context.
Section 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[1][2][3] It provides a direct, unambiguous visualization of the molecule's three-dimensional structure at the atomic level.
Principle of the Method
The technique relies on a phenomenon known as anomalous dispersion (or anomalous scattering).[2][4] When X-rays interact with the electrons of atoms in a crystal, they are diffracted. Typically, the diffraction intensities of reflections from opposite faces of a crystal plane (known as Friedel pairs, h,k,l and -h,-k,-l) are identical. However, when the X-ray wavelength is near the absorption edge of an atom, this symmetry breaks down, and the intensities of the Friedel pairs differ.[4][5] This difference, known as the Bijvoet difference, is dependent on the absolute spatial arrangement of the atoms.[2] By analyzing these differences, the true absolute configuration can be determined. The refinement of the Flack parameter, which should converge to a value near 0 for the correct configuration and 1 for the inverted structure, provides a quantitative measure of confidence in the assignment.[6]
Applicability and Experimental Considerations
The primary and most significant challenge for SCXRD is the absolute requirement for a high-quality single crystal.[1][7] Small, flexible, or oily molecules like 3-hydroxypent-4-enoate can be notoriously difficult to crystallize using traditional methods.[1]
Causality Behind Experimental Choices:
Overcoming Crystallization Hurdles: If the analyte itself does not crystallize, derivatization to introduce moieties that promote crystallization (e.g., p-bromobenzoate) is a classic strategy. A more modern approach involves co-crystallization with a "crystallization chaperone."[1][8] Molecules like tetraaryladamantanes can form host-guest complexes, encapsulating the analyte and facilitating the growth of high-quality crystals suitable for X-ray analysis, even from milligram quantities of an oil.[1][8]
X-ray Source Selection: For molecules containing only light atoms (C, H, O), maximizing the weak anomalous scattering signal is crucial. Using a copper X-ray source (Cu Kα, λ = 1.5418 Å) is often preferred over molybdenum (Mo Kα) because its longer wavelength enhances the anomalous signal from oxygen atoms, making a confident assignment possible.[2][4]
Experimental Protocol: SCXRD via Co-Crystallization
Sample Preparation: Dissolve 3-5 mg of 3-hydroxypent-4-enoate and a stoichiometric equivalent of a crystallization chaperone (e.g., a tetraaryladamantane derivative) in a minimal amount of a volatile solvent (e.g., dichloromethane) in a small vial.
Crystal Growth: Allow the solvent to evaporate slowly and undisturbed at room temperature over several hours to days. Alternative methods like vapor diffusion or liquid-liquid diffusion can also be employed.[9][10]
Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[2]
Data Collection: Mount the crystal on the diffractometer. Collect a full sphere of diffraction data, ensuring high redundancy and accurate measurement of Bijvoet pairs.[2]
Structure Solution and Refinement: Process the collected data. Solve the crystal structure using direct methods to obtain an initial electron density map.
Absolute Configuration Assignment: Refine the structural model against the experimental data. Crucially, refine the Flack parameter. A value close to 0 with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct.[6]
Visualization: SCXRD Workflow
Caption: Workflow for absolute configuration determination by SCXRD.
Section 2: Solution-State Analysis via NMR - The Mosher's Ester Method
For molecules that are difficult to crystallize, NMR-based methods provide a powerful alternative. The Mosher's ester analysis is a classic and reliable technique specifically designed for determining the absolute configuration of secondary alcohols and amines.[11][12][13]
Principle of the Method
Enantiomers are indistinguishable by NMR spectroscopy because they have identical physical properties in an achiral environment.[14] The Mosher's method circumvents this by converting the enantiomeric alcohol into a mixture of diastereomers.[15][16] This is achieved by reacting the alcohol with an enantiomerically pure chiral derivatizing agent (CDA), typically the (R) and (S) forms of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA or Mosher's acid).[17][18]
The resulting diastereomeric esters have different spatial arrangements and, consequently, distinct NMR spectra.[16] Protons in the substrate that are spatially close to the phenyl group of the MTPA moiety will be shielded (shifted to a higher field, lower ppm), while those further away are less affected. By preparing both the (R)- and (S)-MTPA esters and systematically comparing their ¹H NMR spectra, the absolute configuration of the original alcohol can be deduced.[11][13] The key analytical value is ΔδSR (defined as δS - δR), the difference in chemical shifts for each proton in the S- and R-MTPA esters.[19]
Applicability and Experimental Considerations
This method is perfectly suited for 3-hydroxypent-4-enoate due to the presence of the secondary hydroxyl group.
Causality Behind Experimental Choices:
Why Both (R)- and (S)-Esters? Preparing both diastereomers is critical for a reliable assignment.[14][20] It provides a self-validating internal comparison and cancels out potential solvent or concentration effects. The analysis relies on the difference in shifts (ΔδSR), which provides a much clearer and more robust signal than comparing a single ester to the un-derivatized alcohol.[14]
Choice of Reagent: Mosher's acid chloride is often used as it is more reactive than the parent acid.[16] The reaction is typically run in the presence of a non-nucleophilic base like pyridine or DMAP to scavenge the HCl byproduct.[16]
Solvent Choice: Anhydrous deuterated solvents (e.g., CDCl₃ or C₆D₆) are used to prevent hydrolysis of the acid chloride and to serve as the NMR lock solvent. Benzene-d₆ can sometimes provide better signal resolution due to its solvent-induced shifts.
Experimental Protocol: Mosher's Ester Analysis
Esterification (Tube 1 - (R)-MTPA Ester):
In a clean, dry NMR tube, dissolve ~2.5 mg of 3-hydroxypent-4-enoate in 0.5 mL of anhydrous CDCl₃.
Add a slight excess of anhydrous pyridine (~5 µL).
Add ~1.2 molar equivalents of (R)-(-)-MTPA chloride.
Cap the tube, mix gently, and allow the reaction to proceed to completion at room temperature (monitor by TLC or NMR, typically 1-4 hours).[16]
Esterification (Tube 2 - (S)-MTPA Ester):
In a separate, identical NMR tube, repeat step 1 precisely using (S)-(+)-MTPA chloride.[16]
NMR Analysis:
Acquire high-resolution ¹H NMR spectra for both samples.
Carefully assign all proton signals for both diastereomers. This is the most critical step and may require 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment.
Data Interpretation:
For each assigned proton (or proton group), calculate the chemical shift difference: ΔδSR = δ(S)-MTPA ester - δ(R)-MTPA ester.
Map the signs (+ or -) of the calculated ΔδSR values onto a model of the molecule.
According to the established Mosher model, protons on one side of the MTPA plane will have positive ΔδSR values, while those on the other side will have negative values. This pattern directly reveals the absolute configuration of the carbinol center.[19]
Visualization: Logic of Mosher's Method
Caption: Logic of absolute configuration determination with Mosher's acid.
Section 3: Chiroptical Spectroscopy I - Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) has emerged as a reliable and powerful method for determining absolute configuration directly in the solution phase, making it an excellent alternative when crystallization fails.[21][22]
Principle of the Method
VCD measures the differential absorption of left and right circularly polarized infrared (IR) light by a chiral molecule as it undergoes vibrational transitions.[21][23] While a standard IR spectrum provides information about the functional groups present, a VCD spectrum is exquisitely sensitive to the molecule's 3D chiral structure. Enantiomers will produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[23]
The determination of absolute configuration is achieved by comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations, typically using Density Functional Theory (DFT).[21][22][24] If the experimental spectrum of an enantiomer matches the sign and relative intensity of the calculated spectrum for the (R)-configuration, then its absolute configuration is assigned as R.
Applicability and Experimental Considerations
VCD is highly applicable to 3-hydroxypent-4-enoate, as it does not require crystallization (it works on neat liquids or solutions) or chemical derivatization.[21][25]
Causality Behind Experimental Choices:
Solvent Selection: The ideal solvent should have minimal IR absorption in the fingerprint region (typically ~800-1800 cm⁻¹) where the molecule's key vibrational modes occur. Deuterated chloroform (CDCl₃) and carbon tetrachloride (CCl₄) are common choices.[21][26]
Concentration: VCD signals are inherently weak, several orders of magnitude weaker than electronic CD signals.[26] Therefore, relatively high sample concentrations (e.g., 5-15 mg in <1 mL) are required to obtain a good signal-to-noise ratio.[21][23]
Computational Accuracy: The reliability of the assignment is critically dependent on the quality of the DFT calculation.[22] This requires a thorough conformational search to identify all low-energy conformers of the molecule, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.[24]
Experimental Protocol: VCD Analysis
Sample Preparation: Prepare a solution of 3-hydroxypent-4-enoate (5-15 mg) in an appropriate IR-transparent deuterated solvent (e.g., CDCl₃) to a final volume of ~150-200 µL.
Experimental Measurement:
Transfer the solution to an IR cell with a suitable pathlength (e.g., 72 µm).[23]
Acquire the VCD and IR spectra. Data acquisition may take several hours to achieve an adequate signal-to-noise ratio.[26]
Computational Modeling:
Perform a comprehensive conformational search for one enantiomer (e.g., the R-enantiomer) of 3-hydroxypent-4-enoate using molecular mechanics or semi-empirical methods.
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for all low-energy conformers using DFT (e.g., with a functional like B3LYP and a suitable basis set).
Generate a final, Boltzmann-averaged theoretical VCD spectrum from the calculated conformers.
Spectral Comparison and Assignment:
Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer.
If the signs and relative intensities of the major bands match, the absolute configuration of the sample is R.
If the experimental spectrum is a mirror image of the calculated R-spectrum, the absolute configuration is S.
Visualization: VCD Analysis Workflow
Caption: Workflow for VCD-based absolute configuration assignment.
Section 4: Chiroptical Spectroscopy II - Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) is another chiroptical technique that can be used for stereochemical analysis. It is the counterpart to standard UV-Vis absorption spectroscopy.[27]
Principle of the Method
ECD measures the differential absorption of left and right circularly polarized light in the UV-visible range, corresponding to electronic transitions within the molecule.[6][27] Like VCD, the ECD spectra of enantiomers are mirror images of each other. The absolute configuration is determined by comparing the experimental spectrum to one generated via quantum chemical calculations (typically Time-Dependent DFT or TD-DFT).[28][29]
Applicability and Experimental Considerations
The primary requirement for ECD is the presence of a chromophore—a part of the molecule that absorbs UV-Vis light.[6] In 3-hydroxypent-4-enoate, the carbon-carbon double bond and the carboxylate group act as chromophores, but their absorptions are in the far-UV region (<220 nm) and are relatively weak.
Causality Behind Experimental Choices:
Limitations: For molecules lacking strong chromophores, ECD spectra can be weak and difficult to interpret reliably.[23] VCD is often superior in these cases because virtually all molecules have vibrational transitions in the IR fingerprint region.[23][26]
Derivatization to Enhance Signal: If the intrinsic signal is too weak, the molecule can be derivatized with a strong chromophore (e.g., a benzoyl group) to create a system where exciton coupling can be observed, which often gives a very strong and easily interpretable ECD signal.
Computational Rigor: Similar to VCD, accurate ECD prediction is highly sensitive to the molecular conformation. A thorough conformational analysis and Boltzmann averaging are essential for a reliable comparison.[27][28]
Experimental Protocol: ECD Analysis
Sample Preparation: Dissolve a small amount of 3-hydroxypent-4-enoate in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration must be optimized to keep the maximum absorbance below ~1.0.
Experimental Measurement: Acquire the ECD spectrum in a quartz cuvette with an appropriate pathlength (e.g., 1 cm or 1 mm).
Computational Modeling:
Perform a conformational search and DFT geometry optimization for one enantiomer, as described for VCD.
For each low-energy conformer, perform a TD-DFT calculation to predict the electronic transition energies and rotational strengths.
Generate a Boltzmann-averaged theoretical ECD spectrum.
Spectral Comparison and Assignment: Compare the experimental and calculated ECD spectra. A match in the sign and shape of the Cotton effects allows for the assignment of the absolute configuration.[27][]
Section 5: Method Comparison and Selection
The choice of method for determining the absolute configuration of 3-hydroxypent-4-enoate depends on sample availability, physical form, available instrumentation, and the desired level of certainty.
Caption: Decision guide for selecting an appropriate method.
Conclusion
Determining the absolute configuration of 3-hydroxypent-4-enoate is an essential step in its utilization as a chiral building block. While single-crystal X-ray diffraction remains the unequivocal gold standard, its requirement for a high-quality crystal is a significant barrier. For liquid or difficult-to-crystallize samples, both Mosher's ester analysis via NMR and Vibrational Circular Dichroism stand out as robust and reliable alternatives. Mosher's method is a classic, powerful technique that leverages the molecule's hydroxyl group for derivatization, providing clear-cut results through NMR analysis. VCD offers the distinct advantage of analyzing the molecule in its native state without any chemical modification, with its accuracy underpinned by the power of modern computational chemistry. ECD remains a viable option but is likely less reliable for this specific substrate due to its weak intrinsic chromophores.
The optimal choice depends on a pragmatic assessment of your laboratory's capabilities, sample availability, and project timelines. By understanding the fundamental principles and practical considerations of each technique, researchers can confidently and accurately elucidate the stereochemistry of their molecules, paving the way for successful drug discovery and development.
References
Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. [Link]
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
Advantages of electronic circular dichroism detection for the stereochemical analysis and characterization of drugs and natural products by liquid chromatography. PubMed. [Link]
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]
(PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. [Link]
Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. [Link]
Determination of the Absolute Configurations of Chiral Alkanes – An Analysis of the Available Tools. Wiley Online Library. [Link]
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. PMC - NIH. [Link]
Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. PubMed. [Link]
Navigating the Safe Handling of (S)-tert-butyl 3-hydroxypent-4-enoate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals The synthesis and application of chiral building blocks are fundamental to modern drug discovery. (S)-tert-butyl 3-hydroxypent-4-enoate, a valuable intermed...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of chiral building blocks are fundamental to modern drug discovery. (S)-tert-butyl 3-hydroxypent-4-enoate, a valuable intermediate, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed protocol for the safe use, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile
(S)-tert-butyl 3-hydroxypent-4-enoate is classified as a hazardous substance. A thorough understanding of its potential risks is the first line of defense in preventing laboratory accidents.
These classifications from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) underscore the necessity for stringent adherence to safety protocols.
Personal Protective Equipment (PPE): Your Essential Barrier
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling (S)-tert-butyl 3-hydroxypent-4-enoate. The following table summarizes the required PPE and the rationale for its use.
PPE Component
Specifications
Rationale
Hand Protection
Nitrile or neoprene gloves.
To prevent skin contact and absorption.[1][2][4][5]
Eye Protection
Chemical safety goggles and a face shield.
To protect against splashes that can cause serious eye irritation.[1][2][4][5]
Body Protection
A flame-resistant laboratory coat.
To protect skin and personal clothing from contamination.[1][2][4][5]
Respiratory Protection
Use in a certified chemical fume hood.
To prevent inhalation of harmful vapors and mists.[1][2][4]
Safe Handling and Storage: A Step-by-Step Protocol
Adherence to a strict handling protocol minimizes the risk of exposure and preserves the chemical's purity.
Workflow for Handling (S)-tert-butyl 3-hydroxypent-4-enoate
Caption: Workflow for the safe handling of (S)-tert-butyl 3-hydroxypent-4-enoate.
Operational Plan:
Preparation:
Before entering the laboratory, ensure you are wearing a long-sleeved lab coat, closed-toe shoes, and have your safety goggles readily available.
Verify that the chemical fume hood is operational and has a current certification.
Gather all necessary glassware, reagents, and equipment and place them inside the fume hood.
Handling:
Always wear nitrile or neoprene gloves when handling the chemical container.[4][5]
Dispense the required amount of (S)-tert-butyl 3-hydroxypent-4-enoate carefully and slowly to avoid splashing.
Keep the container tightly closed when not in use to prevent the release of vapors.[1][4]
Avoid all personal contact, including inhalation of vapors.[1]
Do not eat, drink, or smoke in the laboratory.[1][3]
Storage:
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]
Ensure the container is clearly labeled and stored in a locked cabinet.[1]
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and correct response is crucial.
Exposure Type
First Aid Measures
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact
Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
Inhalation
Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][6]
Ingestion
Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1][2]
Spill Response:
Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1][2] Place the contaminated material into a labeled, sealed container for hazardous waste disposal.[1]
Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[2] Contain the spill and follow the minor spill cleanup procedure.
Disposal Plan: Responsible Waste Management
All waste containing (S)-tert-butyl 3-hydroxypent-4-enoate must be treated as hazardous waste.
Disposal Protocol:
Segregation: Collect all waste materials, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
Containerization: Use a chemically resistant container with a secure lid.
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "(S)-tert-butyl 3-hydroxypent-4-enoate".
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1][3][7]
By integrating these safety protocols into your standard operating procedures, you can mitigate the risks associated with handling (S)-tert-butyl 3-hydroxypent-4-enoate and ensure a safe and productive research environment.
References
SUEZ WTS USA, Inc. (2019, December 19). SAFETY DATA SHEET. Retrieved from [Link]
Thermo Fisher Scientific. (2014, September 12). SAFETY DATA SHEET. Retrieved from [Link]
Philip Harris Manufacturing. (2016, November 7). SAFETY DATA SHEET. Retrieved from [Link]